N-Benzyl-N-ethylmethylamine
Description
The exact mass of the compound N-Ethyl-N-methylbenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66252. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-11(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRGFZIXRKAUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290053 | |
| Record name | N-Ethyl-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4788-37-8 | |
| Record name | 4788-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Ethyl-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-N-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-Benzyl-N-ethylmethylamine" molecular weight and formula
The following technical monograph is structured as a high-level resource for research scientists and process chemists. It deviates from standard encyclopedic entries to focus on the causality of chemical behavior, synthesis logic, and analytical validation.
Molecular Identity, Synthesis, and Analytical Profiling
Executive Summary
N-Benzyl-N-ethylmethylamine (CAS: 4788-37-8) is a tertiary amine intermediate used primarily in the synthesis of quaternary ammonium salts, pharmaceutical actives, and agrochemicals.[1][2][3][4] In drug development, it serves as a critical structural motif for tuning lipophilicity (
This guide provides a definitive breakdown of its physicochemical properties, industrial-grade synthetic protocols, and self-validating analytical methods.
Core Identity Data
| Parameter | Value |
| IUPAC Name | N-Benzyl-N-methylethanamine |
| Molecular Formula | |
| Molecular Weight | 149.24 g/mol |
| CAS Number | 4788-37-8 |
| SMILES | CCN(C)CC1=CC=CC=C1 |
Physicochemical Characterization
Understanding the physical constants is prerequisite for process design, particularly for distillation and extraction protocols.[5]
| Property | Value | Technical Context |
| Physical State | Clear, colorless to pale yellow liquid | Oxidizes slowly upon air exposure (N-oxide formation). |
| Boiling Point | 187°C (760 mmHg) | High boiling point requires vacuum distillation for purification to avoid thermal degradation.[5] |
| Density | 0.918 g/mL (25°C) | Lower density than water; facilitates top-layer separation in aqueous workups.[5] |
| Refractive Index | Useful for quick purity checks inline.[5] | |
| Basicity ( | ~9.5 (Calculated) | Strong base; forms stable hydrochloride salts easily.[5] |
| Solubility | Organic solvents (High), Water (Low) | Requires acid-base extraction for aqueous solubility.[5] |
Synthetic Methodologies
As a Senior Scientist, the choice of synthesis route depends on scale, available equipment, and purity requirements. We compare two primary methodologies: Reductive Amination (Preferred for Pharma) vs. Nucleophilic Substitution (Commodity Scale).[5]
Protocol A: Reductive Amination (High Fidelity)
Rationale: This route avoids the formation of quaternary ammonium over-alkylation byproducts common in direct alkylation.[5] It is the gold standard for pharmaceutical intermediates.[5]
-
Reagents: Benzaldehyde, N-Ethylmethylamine, Sodium Triacetoxyborohydride (STAB) or
. -
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.[5]
Step-by-Step Protocol:
-
Imine Formation: Charge a reactor with Benzaldehyde (1.0 eq) and N-Ethylmethylamine (1.05 eq) in Dichloromethane (DCM). Stir for 30 min to equilibrate the hemiaminal/iminium species.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise. Note: STAB is preferred over
to prevent reduction of the aldehyde before imine formation. -
Quench: After 4-12 hours, quench with saturated
. -
Workup: Extract organic layer, dry over
, and concentrate. -
Purification: Vacuum distillation (bp ~72-74°C @ 10 mmHg).
Protocol B: Nucleophilic Substitution (Cost-Effective)
Rationale: Uses cheaper reagents but requires careful control to prevent quaternary salt formation.[5]
-
Reagents: Benzyl Chloride, N-Ethylmethylamine,
(Base).[5] -
Mechanism:
attack of the secondary amine on the benzylic carbon.[5]
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix and reaction pathways.
Figure 1: Synthetic decision matrix comparing Reductive Amination (cleaner profile) vs. Direct Alkylation (cost-driven).
Analytical Profiling (Self-Validating Systems)
In a research setting, confirming the structure requires more than matching a reference spectrum; it requires mechanistic interpretation of the data.[5]
Nuclear Magnetic Resonance ( -NMR)
The structure contains three distinct aliphatic environments and one aromatic system.[5] A correct spectrum must exhibit the following integral ratios (5:2:2:3:3).[5]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 7.2 - 7.4 ppm | Multiplet | 5H | Aromatic Ring | Typical benzylic shielding pattern. |
| 3.50 ppm | Singlet | 2H | Deshielded by both the aromatic ring and the nitrogen. Key diagnostic peak. | |
| 2.45 ppm | Quartet ( | 2H | Coupled to the terminal methyl group. | |
| 2.20 ppm | Singlet | 3H | Sharp singlet characteristic of N-methyl groups.[5] | |
| 1.08 ppm | Triplet ( | 3H | Terminal methyl coupled to the methylene. |
Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI) MS, the fragmentation is predictable.[5] The molecular ion (
-
Base Peak (m/z 91): Formation of the Tropylium ion (
).[5] The benzyl bond is the weakest link, cleaving to stabilize the aromatic positive charge.[5] -
Fragment (m/z 58): Loss of the benzyl group leaving the
-ethyl-methyl cation ( ).
Visualization: MS Fragmentation Logic
Figure 2: Mass Spectrometry fragmentation tree highlighting the dominant Tropylium ion pathway.
Applications in Drug Development
While this compound is a chemical entity in its own right, its primary utility in pharmaceutical R&D falls into two categories:
-
Impurity Reference Standard: Many active pharmaceutical ingredients (APIs) containing secondary amine moieties (e.g., methamphetamine-class stimulants, phenethylamines) can undergo inadvertent methylation or benzylation during synthesis.[5] This compound serves as a certified reference material (CRM) to quantify these tertiary amine impurities in QC release testing.[5]
-
Chiral Resolution Agent Precursor: Tertiary amines are often quaternized with chiral halides to form Phase Transfer Catalysts (PTCs).[5] The N-benzyl-N-ethylmethyl moiety provides a steric bulk that is distinct from symmetrical amines (like triethylamine), offering unique selectivity in asymmetric catalysis.
Safety & Handling
-
Hazards: Corrosive (Skin Corr.[5] 1B), Flammable Liquid (Cat 3).[5]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation.
-
Spill Protocol: Neutralize with weak acid (e.g., citric acid) before disposal.[5] Do not use water immediately as it generates heat upon solvation of the free base.[5]
References
-
PubChem. (2024).[2][5] this compound Compound Summary. National Library of Medicine.[5] [Link][5]
-
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link] (Foundational protocol for Route A).[5]
Sources
A Comprehensive Technical Guide to N-Benzyl-N-ethylmethylamine for Researchers and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of N-Benzyl-N-ethylmethylamine, a tertiary amine of significant interest in synthetic chemistry. The document delineates its chemical identity, including its IUPAC name and a comprehensive list of synonyms, and details its key physicochemical properties. A primary focus is placed on its synthesis, with a detailed experimental protocol for reductive amination, contextualized with mechanistic insights and a procedural workflow diagram. Furthermore, this guide explores the compound's applications as a crucial building block in the development of pharmaceutical intermediates and other complex organic molecules. Comprehensive safety, handling, and storage protocols are also provided to ensure its responsible use in a laboratory setting. This document is intended to serve as a vital resource for researchers, chemists, and professionals engaged in drug discovery and chemical process development.
Chemical Identity and Nomenclature
This compound is a tertiary amine characterized by the presence of benzyl, ethyl, and methyl groups attached to a central nitrogen atom. Its unambiguous identification is critical for procurement, synthesis, and regulatory compliance.
IUPAC Name
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is N-benzyl-N-methylethanamine [1]. This name prioritizes the longest alkyl chain (ethane) as the parent, with the benzyl and methyl groups treated as substituents on the nitrogen atom.
Synonyms and Common Names
In commercial and research contexts, the compound is known by several names. This variability necessitates familiarity with its common synonyms to facilitate effective literature and database searches.
Commonly used synonyms include:
Key Chemical Identifiers
For precise identification, a set of unique identifiers is used globally. These are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 4788-37-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₅N | [1][2][3][4] |
| PubChem CID | 248797 | [1][4] |
| EC Number | 679-480-4 | [1] |
| BRN | 2082378 | [5] |
| InChI | InChI=1S/C10H15N/c1-3-11(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | [1] |
| SMILES | CCN(C)CC1=CC=CC=C1 | [1][2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reactions, its purification methods, and its handling requirements. It typically presents as a colorless to light yellow clear liquid[3][5].
| Property | Value | Reference |
| Molecular Weight | 149.23 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow clear liquid | [3][5] |
| Boiling Point | 187°C at 760 mmHg; 72-74°C at 10 mmHg | [4][5] |
| Density | 1.03 g/cm³ | [4][5] |
| Flash Point | 59.4°C | [4] |
| Refractive Index | ~1.4995 | [4][5] |
| Topological Polar Surface Area | 3.2 Ų | [1] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Mechanistic Insights
The synthesis of tertiary amines like this compound is a cornerstone of organic chemistry, with broad applications in creating complex molecular architectures.
Primary Synthetic Route: Reductive Amination
The most common and efficient method for preparing this compound is through the reductive amination of benzaldehyde with N-ethylmethylamine. This one-pot reaction is highly favored in both academic and industrial settings due to its high yields and operational simplicity. The process involves the initial formation of an iminium ion, which is then reduced in situ by a hydride-based reducing agent.
Mechanistic Discussion
The reaction proceeds in two key stages:
-
Iminium Ion Formation: The nitrogen of the secondary amine, N-ethylmethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient, unstable tertiary iminium ion. The acidic conditions often used, or the Lewis acidity of the reducing agent's counterion, facilitate the elimination of water.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion. This reagent is particularly advantageous as it is less reactive towards the starting aldehyde compared to other hydrides like sodium borohydride, thereby minimizing side reactions such as the reduction of benzaldehyde to benzyl alcohol.
The choice of a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is crucial to prevent the quenching of the reducing agent and to facilitate the dissolution of the organic reagents.
Detailed Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Benzaldehyde (1.0 eq)
-
N-Ethylmethylamine (1.1 eq)[6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and addition funnel
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde and anhydrous dichloromethane.
-
Begin stirring the solution and add N-ethylmethylamine dropwise at room temperature. A slight exotherm may be observed.
-
Allow the mixture to stir for 20-30 minutes to facilitate the initial formation of the hemiaminal intermediate.
-
In a single portion, add sodium triacetoxyborohydride to the stirring mixture. The addition may cause gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting benzaldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a clear liquid.
Workflow Diagram: Synthesis of this compound
Caption: Reductive amination workflow for this compound.
Applications in Research and Development
This compound is primarily utilized as a versatile synthetic intermediate and building block in organic chemistry. Its structural features—a reactive tertiary amine and sterically accessible benzyl and alkyl groups—make it a valuable precursor for more complex molecules.
-
Pharmaceutical Intermediate Synthesis: The N-benzyl group is a common protecting group for amines and can also be an integral part of a final active pharmaceutical ingredient (API). This compound serves as a precursor in the synthesis of various molecular scaffolds. Related structures, such as N-benzyl-N-ethylaniline, are known intermediates in the production of APIs[7]. For example, the core structure is relevant in the synthesis of compounds targeting receptors and enzymes where a tertiary amine is required for binding or solubility. The synthesis of nicardipine, a calcium channel blocker, involves intermediates like N-(2-hydroxyethyl)-N-benzyl-methylamine, highlighting the utility of this structural class in drug synthesis[8].
-
Agrochemicals and Specialty Chemicals: Similar to its role in pharmaceuticals, this amine can be a starting point for developing new pesticides and herbicides[7]. The tertiary amine moiety can be functionalized or quaternized to modulate the biological activity and physical properties of the target molecule. It also finds application in the synthesis of dyes and specialty polymers[7].
-
Biopharmaceutical Processing: While not a direct application of this specific molecule, related compounds like N-Benzyl-N-methylethanolamine are used extensively in the purification of monoclonal antibodies and human immunoglobulins, acting as a ligand in mixed-mode chromatography[9]. This suggests that the N-benzyl amine scaffold has recognized utility in interacting with biomolecules, opening potential research avenues.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous properties.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement | Reference |
| GHS02 (Flame), GHS05 (Corrosion) | Danger | Flammable Liquid (Category 3), Skin Corrosion (Category 1C), Serious Eye Damage (Category 1) | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [1][5] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat[10].
-
Keep the compound away from open flames, sparks, and sources of ignition[1].
-
Use spark-proof tools and explosion-proof equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].
-
Skin Contact: Remove contaminated clothing and rinse skin immediately with plenty of water for at least 15 minutes. Seek immediate medical attention[10].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[10].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].
Storage and Stability
-
Store in a tightly closed container in a dry, cool, and well-ventilated area[10].
-
Some suppliers recommend refrigerated storage at 2-8°C for long-term stability[2].
-
Keep away from incompatible materials such as oxidizing agents and strong acids.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Multifaceted Applications of N-Benzyl-N-methylethanolamine in Biotechnology and Bioprocessing. ningboinno.com. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-Benzyl-N-ethylaniline in Industrial Chemistry. ningboinno.com. [Link]
-
PubChem. (n.d.). N-Ethyl-N-methylbenzylamine. National Center for Biotechnology Information. [Link]
-
Kubochem. (n.d.). N-BenzylMethylAmine. kubochem.com. [Link]
- Luy, B., et al. (2002). Preparation of N-benzylamines.
-
Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl-. orgsyn.org. [Link]
- Szele, I., et al. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
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- 8. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. kubochem.com [kubochem.com]
Comprehensive Spectroscopic Profile: N-Benzyl-N-ethylmethylamine
This guide provides an in-depth spectroscopic characterization of N-Benzyl-N-ethylmethylamine (CAS: 4788-37-8), a tertiary amine scaffold frequently utilized as an intermediate in pharmaceutical synthesis and organic methodology.
The following analysis synthesizes theoretical prediction with empirical data from analogous benzylamine systems to provide a definitive reference for researchers.
CAS Registry Number: 4788-37-8
Formula:
Introduction & Chemical Context
This compound represents a fundamental tertiary amine motif. Its spectroscopic signature is defined by the interplay between the electron-rich nitrogen center and the aromatic benzyl group. Unlike secondary amines, this compound lacks an N-H stretch in IR and exhibits distinct upfield shifts in NMR due to the steric and electronic effects of the third alkyl substituent.
Accurate characterization is critical when distinguishing this product from potential secondary amine impurities (e.g., N-ethylbenzylamine or N-methylbenzylamine) arising from incomplete reductive amination.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]
The
Experimental Protocol (Recommended)
-
Solvent: Deuterated Chloroform (
) is the standard solvent. -
Concentration: ~10-20 mg in 0.6 mL solvent.
H NMR Assignment Logic
The spectrum is characterized by five distinct proton environments. The benzylic methylene (
Predicted Chemical Shifts (
| Assignment | Label (Diagram) | Shift ( | Multiplicity | Integration | Coupling ( |
| Aromatic | 7.20 – 7.40 | Multiplet | 5H | - | |
| Benzylic | 3.48 – 3.52 | Singlet | 2H | - | |
| Ethyl ( | 2.40 – 2.50 | Quartet | 2H | 7.1 | |
| N-Methyl | 2.18 – 2.22 | Singlet | 3H | - | |
| Ethyl ( | 1.05 – 1.10 | Triplet | 3H | 7.1 |
C NMR Assignment
The carbon spectrum should display 8 unique signals (due to symmetry in the phenyl ring).
-
Aromatic C-ipso: ~139.0 ppm (Quaternary)
-
Aromatic C-ortho/meta: ~128.0 - 129.0 ppm[4]
-
Aromatic C-para: ~126.8 ppm[4]
-
Benzylic (
): ~62.0 ppm -
Ethyl (
): ~51.5 ppm -
N-Methyl (
): ~42.0 ppm[4] -
Ethyl (
): ~12.5 ppm
Visualization: NMR Connectivity & Logic
Figure 1: NMR signal assignment logic flow correlating structural moieties to chemical shift environments.
Mass Spectrometry (MS) Profile[7]
Mass spectrometry (EI, 70 eV) provides the structural fingerprint. For tertiary benzylamines, the fragmentation is dominated by
Key Fragmentation Pathways
-
Molecular Ion (
): 149 . (Odd mass indicates odd nitrogen count). -
Base Peak (Tropylium Ion):
91 . Cleavage of the benzylic C-N bond is the most favorable pathway, generating the stable tropylium cation ( ). -
-Cleavage (Loss of Methyl):
134 .[4] Loss of the terminal methyl from the ethyl group ( ). -
-Cleavage (Loss of Phenyl):
72 . Cleavage of the benzylic C-C bond (less common than C-N cleavage but possible). -
Immonium Ion:
58 . Formation of the species is not direct; however, secondary fragmentations often yield lower mass amine fragments.
Visualization: Fragmentation Pathway
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Infrared (IR) Spectroscopy
IR analysis is most useful here as a negative control to confirm the absence of secondary amine precursors.
-
N-H Stretch: Absent . (A secondary amine would show a weak band ~3300-3500
). -
C-H Stretching (Aromatic): 3000 – 3100
. -
C-H Stretching (Aliphatic): 2780 – 2980
. The "Bohlmann bands" (C-H stretches antiperiplanar to N lone pair) may appear ~2700-2800 . -
Ring Vibrations: 1450, 1495, 1600
(Characteristic of the benzene ring). -
C-N Stretch: 1020 – 1250
(Medium intensity). -
Out-of-Plane Bending: 690 – 750
(Indicative of monosubstituted benzene).
Summary Table of Spectroscopic Data
| Technique | Parameter | Value / Assignment |
| Aromatic protons (5H, m) | ||
| Benzylic | ||
| Ethyl | ||
| N-Methyl | ||
| Ethyl | ||
| MS (EI) | Molecular Ion ( | |
| Base Peak (Tropylium) | ||
| Loss of Methyl ( | ||
| IR (Neat) | >3000 | Aromatic C-H |
| 2800-2980 | Aliphatic C-H | |
| Absent | N-H Stretch (Confirms Tertiary) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248797, N-Ethyl-N-methylbenzylamine. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Fragmentation patterns of Benzylamines. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for chemical shift prediction principles).
Sources
- 1. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. N-Benzyl-N-ethylaniline(92-59-1) 1H NMR spectrum [chemicalbook.com]
The Strategic Utility of N-Benzyl-N-ethylmethylamine in Modern Organic Synthesis: A Technical Guide
Introduction: Beyond a Simple Tertiary Amine
In the landscape of organic synthesis, N-Benzyl-N-ethylmethylamine emerges as a versatile and strategic precursor, particularly valuable to researchers, scientists, and professionals in drug development. Its utility is primarily centered on its role as a masked secondary amine, N-ethylmethylamine, where the benzyl group serves as a readily cleavable protecting group. This guide provides an in-depth exploration of the synthesis, key reactions, and practical applications of this compound, emphasizing the chemical principles that underpin its strategic use in the construction of complex molecular architectures. We will delve into detailed experimental protocols, mechanistic insights, and the comparative advantages of various synthetic routes, offering a comprehensive resource for leveraging this precursor in your synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| CAS Number | 4788-37-8 | [2] |
| Boiling Point | 72-74 °C at 10 mmHg | [3] |
| Density | 1.03 g/cm³ | [3] |
| Refractive Index | 1.4995 | [3] |
Spectroscopic Characterization:
-
¹³C NMR: The carbon-13 NMR spectrum of this compound is expected to show distinct signals for the three different carbon environments in the N-ethylmethylamino moiety, in addition to the signals from the benzyl group.[4]
-
Mass Spectrometry: The mass spectrum of this compound would likely exhibit a molecular ion peak at m/z = 149, with characteristic fragmentation patterns including the stable tropylium ion (m/z = 91) from the cleavage of the benzyl group.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as C-N stretching vibrations. The absence of an N-H stretch is a key feature of this tertiary amine.[5]
Synthesis of this compound: A Reductive Amination Approach
The most common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with N-ethylmethylamine. This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
Reaction Workflow: Reductive Amination
Caption: Reductive amination workflow for this compound synthesis.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from a general procedure for the synthesis of N-benzylamines and offers a reliable method for producing this compound with high purity.[6][7]
Materials:
-
Benzaldehyde
-
N-Ethylmethylamine
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas supply
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve N-ethylmethylamine (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath and add benzaldehyde (1.0 equivalent) dropwise while maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for at least 6 hours to ensure the formation of the iminium ion intermediate. The reaction progress can be monitored by GC or TLC.[7]
-
To the reaction mixture, carefully add 10% Pd/C catalyst (typically 0.05 to 0.1 equivalents).
-
The flask is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure is often sufficient) for 5-12 hours.[6][7]
-
Upon completion of the reaction (monitored by TLC or GC), the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both the reactants and the iminium intermediate, and it is compatible with the catalytic hydrogenation conditions.[6]
-
Stirring for 6 hours: This allows the equilibrium between the aldehyde, amine, and the iminium ion to be established, maximizing the concentration of the intermediate before reduction.[7]
-
Palladium on Carbon (Pd/C) and Hydrogen: This is a classic and highly effective catalytic system for the reduction of imines to amines. It offers high yields and clean reactions.[6][7]
This compound as a Precursor in Organic Synthesis
The primary utility of this compound lies in its function as a stable, easily handled precursor to the N-ethylmethylamino moiety. The benzyl group serves as a robust protecting group that can be selectively removed under various conditions.
Application in Pharmaceutical Synthesis: The Case of Nicardipine
A prominent example of the application of a close analog, 2-(N-benzyl-N-methylamino)ethanol, is in the synthesis of Nicardipine, a calcium channel blocker used to treat high blood pressure and angina. In this synthesis, the N-benzyl-N-methylaminoethyl group is introduced as an ester, and the benzyl group can be subsequently removed if desired. The synthesis involves the Hantzsch pyridine synthesis.[8]
General Reactivity: Alkylation and Acylation
The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic, allowing it to react with various electrophiles.
-
N-Alkylation: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts.
-
N-Acylation: Acylation with acyl chlorides or anhydrides can form the corresponding amides. However, this reaction is less common for tertiary amines.
The Cornerstone Reaction: N-Debenzylation
The strategic removal of the benzyl group is the most critical reaction for this compound when it is used as a protecting group. Several methods are available, each with its own advantages and substrate compatibility.
Catalytic Hydrogenolysis
This is one of the most common and cleanest methods for N-debenzylation. The reaction is typically carried out using a palladium catalyst and a hydrogen source.
Mechanism of Catalytic Hydrogenolysis:
Caption: Simplified mechanism of catalytic hydrogenolysis for N-debenzylation.
Experimental Protocol: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a safer and often more convenient alternative to using hydrogen gas. Ammonium formate is a common hydrogen donor.
Materials:
-
This compound
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Add 10% Pd/C (0.1 equivalents).
-
To this suspension, add ammonium formate (3-5 equivalents) in portions.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter through Celite to remove the catalyst.
-
The filtrate is concentrated, and the resulting residue is partitioned between a dilute acid (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate) to remove toluene.
-
The aqueous layer is then basified (e.g., with 2M NaOH) and the product, N-ethylmethylamine, is extracted with an organic solvent.
Causality Behind Experimental Choices:
-
Ammonium Formate: It serves as a convenient in situ source of hydrogen, avoiding the need for a pressurized hydrogen gas setup.
-
Methanol: It is a suitable solvent for the reactants and the ammonium formate.
-
Reflux: The elevated temperature accelerates the decomposition of ammonium formate and the subsequent hydrogen transfer.
Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)
This method is useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Mechanism of CAN-mediated Debenzylation:
The mechanism is believed to involve a single-electron transfer from the nitrogen to the Ce(IV) center, followed by fragmentation.
Caption: Proposed mechanism for the oxidative debenzylation using CAN.[9]
Experimental Protocol: Debenzylation with CAN
Materials:
-
This compound
-
Acetonitrile/Water solvent mixture
-
Ceric Ammonium Nitrate (CAN)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 3:1).
-
Cool the solution in an ice bath.
-
Add a solution of Ceric Ammonium Nitrate (2.2 equivalents) in acetonitrile/water dropwise.
-
Stir the reaction at 0°C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent. The workup will depend on the properties of the resulting secondary amine.
Causality Behind Experimental Choices:
-
Acetonitrile/Water: This solvent system is effective for dissolving both the amine and the inorganic CAN reagent.[9]
-
Excess CAN: A stoichiometric excess is typically required to drive the oxidation to completion.
-
Quenching with Sodium Sulfite: This reduces any remaining Ce(IV) to Ce(III), which is colorless and easier to remove during workup.
Comparative Analysis of Debenzylation Methods
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenolysis (H₂/Pd-C) | High yield, clean byproducts (toluene), mild conditions. | Requires hydrogen gas handling, catalyst can be pyrophoric, may reduce other functional groups (e.g., alkenes, alkynes, nitro groups). |
| Catalytic Transfer Hydrogenation | Avoids the use of hydrogen gas, generally good yields. | May require elevated temperatures, the hydrogen donor can sometimes complicate workup. |
| Oxidative Cleavage (CAN) | Chemoselective (does not affect many reducible groups), rapid. | Requires stoichiometric amounts of the oxidant, can be sensitive to other oxidizable functional groups, workup can be more complex.[9] |
Conclusion
This compound is a strategically important precursor in organic synthesis, offering a reliable and versatile method for the introduction of the N-ethylmethylamino group. Its synthesis via reductive amination is straightforward and efficient. The true power of this reagent is realized through the judicious choice of debenzylation conditions, allowing for the unmasking of the secondary amine in the presence of a wide array of other functional groups. By understanding the underlying mechanisms and carefully selecting the appropriate synthetic protocol, researchers can effectively harness the potential of this compound to construct complex and valuable molecules in the fields of pharmaceuticals, agrochemicals, and beyond.
References
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Huckabee, W. R., et al. (2000). A Practical, Enantioselective Synthesis of (R)- and (S)-N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595. [Link]
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Padwa, A., et al. (1986). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses, 64, 18. [Link]
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Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]
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Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]
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PubChem. (n.d.). N-Ethyl-N-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3774. [Link]
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Huckabee, W. R., et al. (2000). A Practical, Enantioselective Synthesis of (R)- and (S)-N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
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Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3774. [Link]
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Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(8), 1-7. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
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ResearchGate. (n.d.). Mechanistic Investigations on the Catalytic Transfer Hydrogenation of Lignin-Derived Monomers over Ru Catalysts: Theoretical and Kinetic Studies. Retrieved from [Link]
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Fairfax, D. J., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. The Journal of Organic Chemistry, 66(13), 4451-4456. [Link]
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Singh, A., et al. (2005). Synthesis of CL-20: By oxidative debenzylation with cerium (IV) ammonium nitrate (CAN). Journal of Hazardous Materials, 127(1-3), 54-59. [Link]
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Sridharan, V., & Menéndez, J. C. (2010). Mild and Neutral Deprotections Catalyzed by Cerium(IV) Ammonium Nitrate. Accounts of Chemical Research, 43(12), 1599-1608. [Link]
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Sajiki, H., et al. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Tetrahedron Letters, 31(39), 5617-5620. [Link]
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Oro, L. A., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
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Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10356-10368. [Link]
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Rewolinski, M. S., et al. (2004). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 45(4), 715-717. [Link]
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NIST. (n.d.). Benzenamine, N-ethyl-N-methyl-. NIST WebBook. Retrieved from [Link]
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"N-Benzyl-N-ethylmethylamine" reactivity and chemical behavior
An In-Depth Technical Guide to the Reactivity and Chemical Behavior of N-Benzyl-N-ethylmethylamine
Abstract
This compound, a tertiary amine featuring a versatile benzyl group, serves as a significant intermediate and building block in synthetic organic chemistry. Its unique structural combination of a sterically accessible nitrogen lone pair and a labile benzyl group dictates a rich and predictable chemical reactivity profile. This guide provides a comprehensive exploration of the core chemical behaviors of this compound, including its synthesis, nucleophilic and basic properties, and key transformations such as N-dealkylation and oxidation. Methodologies are presented with an emphasis on the underlying mechanistic principles to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.
Molecular Profile and Physicochemical Properties
This compound (CAS No. 4788-37-8) is a tertiary amine characterized by the presence of three distinct substituents on the nitrogen atom: a benzyl group, an ethyl group, and a methyl group.[1] This asymmetric substitution pattern makes the nitrogen a stereocenter, although the compound is typically handled as a racemate. The benzyl group is a critical determinant of its reactivity, offering pathways for selective cleavage that are central to its application as a protecting group or synthetic intermediate.
The physical and chemical properties are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Boiling Point | 72-74 °C at 10 mmHg | [3] |
| Density | 1.03 g/cm³ | [3] |
| Refractive Index | 1.4995 | [3] |
| pKa (Predicted) | 8.88 ± 0.50 | [3] |
| LogP | 2.1383 | [2] |
Synthesis of this compound
The construction of the this compound framework is most commonly achieved through the nucleophilic substitution of a secondary amine with a benzylating agent. This approach is efficient, scalable, and relies on well-established reaction principles.
Synthetic Pathway: N-Alkylation
The primary route involves the direct alkylation of N-ethylmethylamine with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen atom of N-ethylmethylamine attacks the electrophilic benzylic carbon of the benzyl halide.
The causality for the choice of reagents is clear: N-ethylmethylamine provides the core ethyl-methyl-amino scaffold, while the benzyl halide serves as the electrophile to introduce the key benzyl group. The inclusion of a base is critical; it neutralizes the hydrohalic acid (e.g., HCl) generated during the reaction. Without a base, the acid would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[4]
Caption: Synthetic pathway for this compound via SN2 alkylation.
Experimental Protocol: N-Alkylation of N-Ethylmethylamine
This protocol describes a self-validating system for the synthesis of this compound. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by distillation.
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add N-ethylmethylamine (59.1 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol).[5]
-
Solvent Addition: Add 250 mL of acetonitrile to the flask. Stir the mixture to create a slurry.
-
Reagent Addition: While stirring vigorously, add benzyl chloride (126.6 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (e.g., 9:1 Hexane:Ethyl Acetate) by observing the disappearance of the benzyl chloride spot.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with 50 mL of acetonitrile.
-
Purification: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (approx. 72-74°C at 10 mmHg) to yield pure this compound as a clear liquid.[3]
Core Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the lone pair of electrons on the nitrogen atom and the unique properties of the N-benzyl bond.
Caption: Key reactivity pathways of this compound.
Basicity and Salt Formation
As a tertiary amine, this compound is a moderately strong base (predicted pKa of its conjugate acid is ~8.88).[3] It readily reacts with both inorganic and organic acids to form the corresponding quaternary ammonium salts. This behavior is fundamental to its handling, purification, and use in contexts where pH control is important.
Reaction: C₆H₅CH₂N(CH₃)C₂H₅ + HCl → [C₆H₅CH₂NH(CH₃)C₂H₅]⁺Cl⁻
Nucleophilicity: Quaternization Reactions
The nitrogen lone pair makes the molecule a potent nucleophile. It reacts with electrophiles, most notably alkyl halides, in a process called quaternization. This SN2 reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge.[6] This reaction is often exhaustive if excess alkyl halide is used.[6]
Causality: The reaction proceeds because the tertiary amine is a better nucleophile than the halide anion leaving group. The choice of alkyl halide (e.g., methyl iodide is more reactive than methyl chloride) and solvent can significantly influence the reaction rate.[6][7]
N-Dealkylation: The Lability of the Benzyl Group
N-dealkylation is a critical transformation in synthetic chemistry, often required for deprotection or further functionalization.[8][9] In this compound, the benzyl group is the most readily cleaved substituent due to the stability of the resulting toluene byproduct and the susceptibility of the benzylic C-N bond to hydrogenolysis.
Catalytic Hydrogenolysis: This is the most common and efficient method for N-debenzylation. The reaction is performed under a hydrogen atmosphere in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[10] The C-N bond is cleaved, yielding N-ethylmethylamine and toluene. This clean and high-yielding reaction underscores the utility of the N-benzyl group as a protecting group for secondary amines.
Experimental Protocol: Catalytic Hydrogenolysis
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (14.9 g, 0.1 mol) in 100 mL of ethanol or methanol.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~3 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of 50-60 psi.
-
Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: The filtrate contains N-ethylmethylamine and toluene. N-ethylmethylamine is highly volatile (boiling point 36-37°C) and can be isolated by fractional distillation if required.[11]
Chemical Dealkylation: Alternative methods can achieve N-dealkylation without hydrogenation. Reaction with chloroformates, such as vinyl chloroformate, forms a carbamate intermediate which can be subsequently hydrolyzed under mild acidic conditions to yield the secondary amine.[12]
Oxidation
The oxidation of tertiary amines typically proceeds via an initial single-electron transfer (SET) from the nitrogen lone pair to the oxidant, forming an aminium radical cation. For N-benzylamines, this can lead to the formation of an iminium ion intermediate. Photocatalytic oxidation of the closely related N-benzylmethylamine has been shown to yield various products depending on the conditions, highlighting the susceptibility of the benzylic position to oxidative cleavage.[13]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable Liquid | GHS02 | H226: Flammable liquid and vapor |
| Skin Corrosion | GHS05 | H314: Causes severe skin burns and eye damage |
| Eye Damage | GHS05 | H318: Causes serious eye damage |
Data aggregated from ECHA C&L Inventory notifications.[1][3]
Handling Precautions: Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[14]
Conclusion
This compound exhibits a predictable yet versatile reactivity profile governed by its tertiary amine structure. Its basicity, nucleophilicity, and, most importantly, the selective lability of its N-benzyl bond make it a valuable tool for synthetic chemists. Understanding the causal relationships behind its reactions—such as the role of a base in alkylation or the mechanism of catalytic hydrogenolysis—empowers researchers to deploy this molecule effectively in the synthesis of complex targets, including pharmaceuticals and advanced materials. The protocols and data presented herein provide a robust foundation for the safe and efficient application of this compound in a research and development setting.
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Kubochem. N-BenzylMethylAmine. Kubochem. Available at: [Link]
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Wikipedia. Ethylmethylamine. Wikipedia. Available at: [Link]
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ResearchGate. Original mechanistic investigations with photocatalytic oxidation of N-benzylmethylamine... ResearchGate. Available at: [Link]
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YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
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Technical Deep Dive: N-Benzyl-N-ethylmethylamine (BEMA) in Pharmaceutical Synthesis and Analysis
[1][2][3]
Executive Summary: The Strategic Utility of BEMA
This compound (CAS: 4788-37-8) serves a dual function in modern medicinal chemistry: it is both a robust synthetic intermediate and a critical metabolic probe.[1][2] While rarely a final active pharmaceutical ingredient (API) itself, its tertiary amine structure—comprising a benzyl, an ethyl, and a methyl group—makes it an ideal model system for studying N-dealkylation hierarchies in cytochrome P450 (CYP450) metabolism.
Furthermore, BEMA acts as a "masked" equivalent of N-ethylmethylamine (N-EMA) .[2] N-EMA is highly volatile (bp ~36°C) and difficult to handle quantitatively.[1][2] By benzylation, the boiling point is elevated to ~187°C, allowing for precise stoichiometry in reactions, after which the benzyl group can be cleaved (hydrogenolysis) to reveal the desired secondary amine functionality.
Chemical Architecture & Physicochemical Properties[1][2][3][4][5]
To understand the behavior of BEMA in biological systems, one must first analyze its physicochemical profile. The molecule possesses a distinct lipophilic domain (benzyl) and a hydrophilic, basic center (tertiary amine).[1][2]
Table 1: Physicochemical Profile of this compound
| Property | Value | Medicinal Chemistry Significance |
| Molecular Formula | C₁₀H₁₅N | Precursor for C₈ phenethylamines.[1][2][3] |
| Molecular Weight | 149.23 g/mol | Low MW fragment; ideal for fragment-based drug discovery (FBDD).[1][2][3] |
| Boiling Point | 187°C (760 mmHg) | High stability compared to volatile secondary amine analogs.[1][2][3] |
| pKa (Predicted) | ~9.2 - 9.5 | Protonated at physiological pH (7.4); drives lysosomal trapping.[1][2][3] |
| LogP | ~2.3 - 2.5 | Moderate lipophilicity ensures good membrane permeability.[1][2][3] |
| H-Bond Donors | 0 | Tertiary amine; cannot donate H-bonds, limiting non-specific binding.[1][2][3] |
Synthetic Utility: The "Volatility Masking" Strategy
Expert Insight: A common error in the synthesis of N-ethyl-N-methyl analogs is the direct use of N-ethylmethylamine.[2] Its high vapor pressure leads to stoichiometry drift during reaction setup.[1][2]
The Solution: Use BEMA as a stable surrogate.[2] The benzyl group acts as a protecting group that not only stabilizes the physical form but also provides a UV chromophore (λ_max ~254 nm) for HPLC monitoring, which the aliphatic amine lacks.
Protocol 1: Reductive Amination Synthesis of BEMA
This protocol utilizes a self-validating pH control mechanism to ensure iminium ion formation without precipitating the amine salt.
Reagents:
-
Benzaldehyde (1.0 eq)[1]
-
N-Ethylmethylamine (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]
-
Dichloromethane (DCM) (Solvent)[1]
-
Acetic Acid (Catalytic)[1]
Step-by-Step Methodology:
-
Imine Formation: Dissolve benzaldehyde in DCM (0.2 M). Add N-ethylmethylamine at 0°C.
-
Causality Check (pH): Add acetic acid dropwise. Why? You must buffer the solution to pH ~5-6.[1][2] If too acidic, the amine is protonated and non-nucleophilic.[2] If too basic, the carbonyl is not activated.[2]
-
Reduction: Add STAB in portions over 30 minutes. Why STAB? Unlike NaBH₄, STAB is less reactive toward aldehydes, favoring the reduction of the faster-forming iminium species (Chemoselectivity).
-
Quench & Extraction: Quench with sat. NaHCO₃. The evolution of CO₂ indicates the neutralization of excess acid.[2] Extract with DCM.[1][2]
-
Validation: Analyze via GC-MS. Target ion peaks: m/z 91 (tropylium), m/z 134 (loss of methyl), m/z 149 (molecular ion).[1]
Metabolic Profiling: The N-Dealkylation Hierarchy[2]
BEMA is a "gold standard" substrate for studying CYP450 selectivity because it presents three distinct alkyl groups for oxidative cleavage: Methyl , Ethyl , and Benzyl .
Mechanism: The reaction proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to the heme-iron-oxo species, forming an aminium radical cation, followed by C-alpha hydroxylation and collapse to the secondary amine and an aldehyde.
The Hierarchy of Cleavage
In general medicinal chemistry (specifically CYP3A4 and CYP2D6 substrates), the rate of dealkylation often follows: Methyl > Benzyl > Ethyl However, steric hindrance at the active site can invert this order.
Visualization: Metabolic Pathways of BEMA
The following diagram illustrates the divergent metabolic fates of BEMA.
Figure 1: Divergent metabolic pathways of this compound mediated by Cytochrome P450 enzymes.[1][2] The thickness of the arrow indicates the typical kinetic preference (Demethylation is usually dominant).
Analytical Forensics & Impurity Control[1][2][3]
In the development of sympathomimetic amines (e.g., anorectics or bronchodilators), BEMA often appears as a process-related impurity .
-
Origin: If benzyl chloride is used to alkylate a secondary amine that contains trace amounts of ethylmethylamine, BEMA is formed.[2]
-
Detection: Unlike aliphatic amines which require derivatization (e.g., with FMOC or derivatization reagents) for UV detection, BEMA is UV-active.[1][2]
-
Regulatory Limit: As a structural analog to controlled substances (though not controlled itself in many jurisdictions), its presence must be quantified.[1][2] The ICH Q3A(R2) guidelines typically require reporting impurities >0.05% for new drug substances.[1][2]
Protocol 2: Metabolic Stability Assay (Microsomal)
This protocol uses an internal standard (IS) method for self-validation.[1]
-
Preparation: Incubate BEMA (1 µM) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2]
-
Sampling: At t=0, 5, 15, 30, and 60 min, remove aliquots.
-
Quench: Add ice-cold Acetonitrile containing Propranolol as the Internal Standard. Why Propranolol? It has a similar lipophilicity and ionization profile, ensuring extraction efficiency matches the analyte.[2]
-
Analysis: Centrifuge and inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(Peak Area Ratio BEMA/IS) vs. time. The slope = -k_elim.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248797, N-Ethyl-N-methylbenzylamine.[1][2] Retrieved from [Link]
-
Caliendo, G., et al. (2022). N-Dealkylation of Amines: A Review of Strategies and Mechanisms.[2] Molecules, 27(10), 3293.[1][2] (Context: General mechanisms of tertiary amine dealkylation). Retrieved from [Link][1][2][4]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1][2] Chemical Research in Toxicology.[1][2] (Context: SET mechanisms in amine oxidation). Retrieved from [Link][1][2]
Methodological & Application
The Strategic Application of N-Benzylated Tertiary Amines in Pharmaceutical Synthesis: A Guide Featuring N-Benzyl-N-ethylmethylamine
This technical guide provides an in-depth exploration of the role of N-benzylated tertiary amines, with a specific focus on N-Benzyl-N-ethylmethylamine, as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs). For researchers, medicinal chemists, and drug development professionals, understanding the strategic application of this class of compounds is crucial for the efficient construction of complex molecular architectures. This document offers detailed protocols, mechanistic insights, and a discussion of the broader utility of N-benzylated amines in modern drug discovery.
The Significance of Tertiary Amines and the N-Benzyl Moiety in Medicinal Chemistry
Tertiary amines are a ubiquitous structural motif in pharmaceuticals, present in over 40% of drugs and drug candidates.[1][2] Their prevalence is due to their ability to influence key pharmacokinetic properties, including solubility, bioavailability, and receptor binding affinity.[3][4] The incorporation of specific N-alkyl groups is a cornerstone of structure-activity relationship (SAR) studies.
The benzyl group, in this context, serves a dual purpose. It can be an integral part of the final API's pharmacophore, or it can function as a robust and easily removable protecting group for a secondary amine. This protective strategy is fundamental in multi-step syntheses, preventing unwanted side reactions and allowing for selective chemical transformations at other sites of a complex molecule. The subsequent removal of the benzyl group, typically under mild conditions, unmasks the secondary amine for further elaboration.
This compound: Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe synthesis. The properties of this compound (CAS: 4788-37-8) are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [5] |
| Molecular Weight | 149.23 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Boiling Point | 72-74°C at 10 mmHg | [7] |
| Density | 1.03 g/cm³ | [7] |
| Flash Point | 72-74°C/10mm | [7] |
| Refractive Index | 1.4995 | [7] |
Safety Information: this compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.[5][6]
Synthesis of this compound via Reductive Amination
One of the most efficient and common methods for preparing N-benzylated amines is reductive amination.[3] This process involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol:
Objective: To synthesize this compound from N-ethylmethylamine and benzaldehyde.
Materials:
-
N-Ethylmethylamine (CAS: 624-78-2)
-
Benzaldehyde (CAS: 100-52-7)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of N-ethylmethylamine (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Continue to stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde. DCM is used as the solvent due to its inertness and ability to dissolve both the starting materials and the intermediate. The aqueous workup removes unreacted reagents and byproducts.
Caption: Reductive amination workflow for the synthesis of this compound.
Application in Pharmaceutical Synthesis: The Deprotection Strategy
A primary application of this compound in a synthetic route is as a protected form of N-ethylmethylamine. Once the desired chemical modifications have been made to other parts of the molecule, the benzyl group can be removed to reveal the secondary amine, which can then undergo further reactions, such as acylation or alkylation, to build the final drug molecule.
Experimental Protocol: Catalytic Hydrogenolysis for Debenzylation
Objective: To deprotect this compound to yield N-ethylmethylamine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or GC-MS until all the starting material has been consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.
-
Wash the filter cake with additional solvent (methanol or ethanol).
-
The resulting filtrate contains the debenzylated product, N-ethylmethylamine, which can be used directly in the next synthetic step or isolated after solvent removal.
Causality: The palladium catalyst facilitates the cleavage of the carbon-nitrogen bond of the benzyl group in the presence of hydrogen. This method is highly efficient and clean, with the primary byproduct being toluene, which is easily removed.
Caption: Workflow illustrating the debenzylation strategy in multi-step synthesis.
Conclusion: A Versatile Tool for the Medicinal Chemist
While this compound may not be a household name in final drug products, its significance lies in its role as a versatile building block and protected intermediate. The principles demonstrated here—reductive amination for its synthesis and catalytic hydrogenolysis for its deprotection—are fundamental techniques in the pharmaceutical industry. By employing N-benzylated tertiary amines, chemists can strategically mask and unmask reactive amine functionalities, enabling the efficient and controlled synthesis of complex, biologically active molecules. This approach provides a reliable pathway to novel chemical entities, ultimately contributing to the discovery and development of new medicines.
References
- Vertex AI Search. (n.d.). The Role of N-Ethylmethylamine in Organic Synthesis: A Chemist's Perspective. Retrieved February 2, 2026.
- Benchchem. (n.d.). A Technical Guide to the Role of N-Benzyl-N-methylethanolamine in Active Pharmaceutical Ingredient (API) Synthesis. Retrieved February 2, 2026.
- Eqipped. (n.d.). N-Benzyl-N-Methylaniline For Synthesis | 8.40106.0025. Retrieved February 2, 2026.
- Vertex AI Search. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved February 2, 2026.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). The Role of N-Benzyl-N-Methylethanolamine in Modern Pharmaceutical Synthesis. Retrieved February 2, 2026.
- Lifechem Pharma. (n.d.). N-ethylmethylamine. Retrieved February 2, 2026.
- Enamine. (n.d.). N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Retrieved February 2, 2026.
- Google Patents. (2002). US6476268B1 - Preparation of N-benzylamines.
-
PubMed. (1964). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Retrieved February 2, 2026, from [Link]
- PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved February 2, 2026.
- PubMed. (n.d.).
- Thieme. (2025, August 7). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison with Other Methods. Retrieved February 2, 2026.
- ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules. Retrieved February 2, 2026.
-
PubChem. (n.d.). N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797. Retrieved February 2, 2026, from [Link]
- University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved February 2, 2026.
- ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved... Retrieved February 2, 2026.
- ACS Green Chemistry Institute. (2026, January 17). N alkylation at sp3 Carbon Reagent Guide. Retrieved February 2, 2026.
- PubMed. (2019, February 20). N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. Retrieved February 2, 2026.
- Unknown Source. (n.d.). CHAPTER 7 AMINES. Retrieved February 2, 2026.
- CymitQuimica. (n.d.). CAS 103-67-3: N-Methylbenzylamine. Retrieved February 2, 2026.
- ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved February 2, 2026.
- European Pharmaceutical Review. (2022, April 27). Research team discover new reaction for making tertiary amines. Retrieved February 2, 2026.
Sources
- 1. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 4. diplomatacomercial.com [diplomatacomercial.com]
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- 6. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 4788-37-8 [chemicalbook.com]
Application Note: N-Benzyl-N-ethylmethylamine as a Strategic Intermediate for Agrochemicals
Executive Summary
N-Benzyl-N-ethylmethylamine (CAS: 4788-37-8) serves as a critical "masking" intermediate in the synthesis of high-purity agrochemical precursors. While it has niche direct applications, its primary industrial value lies in its role as a stable, purifiable precursor to N-Ethylmethylamine (EMA) (CAS: 624-78-2).
EMA is a vital building block for several herbicide classes (specifically amides and chloroacetanilides) and acrylamide-based polymers. However, the direct synthesis of EMA from ethylamine and methylating agents typically yields difficult-to-separate mixtures of primary, secondary, and tertiary amines.
This guide details the protocol for utilizing this compound to bypass these separation challenges, ensuring >99% purity of the downstream EMA active precursor.
Scientific Rationale & Mechanism
The "EMA Purity Problem"
Direct alkylation of ethylamine with methyl halides results in a statistical mixture of:
-
N-Ethylmethylamine (Target)
-
N,N-Dimethylethylamine (Over-alkylation impurity)
-
N,N-Diethylmethylamine (Scrambling impurity)
Critical Issue: The boiling points of these byproducts are dangerously close to EMA (36–37 °C), making industrial fractional distillation energy-intensive and inefficient.
The "Benzyl Solution"
By introducing a benzyl group, we increase the molecular weight and lipophilicity, allowing for easy purification of the intermediate this compound (Boiling Point ~187 °C). Once purified, the benzyl group is cleaved via catalytic hydrogenolysis to release pure EMA.
Reaction Pathway:
-
Formation: Ethylamine + Benzaldehyde
Imine N-Benzylethylamine Methylation Intermediate . -
Release: Intermediate +
EMA + Toluene.
Figure 1: Strategic synthesis pathway utilizing the benzyl protecting group to ensure purity of the final agrochemical precursor.
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 4788-37-8 |
| Molecular Formula | |
| Molecular Weight | 149.23 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 187 °C (at 760 mmHg) |
| Density | 0.91 g/mL |
| Solubility | Soluble in alcohols, toluene, chloroform; low solubility in water. |
| Hazards | Corrosive (Skin Corr.[1] 1B), Acute Tox. 4 (Oral) |
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This step establishes the intermediate. If purchasing the intermediate commercially, proceed to Protocol B.
Reagents:
-
N-Ethylbenzylamine (1.0 eq)
-
Formic Acid (98%, 5.0 eq)
-
Formaldehyde (37% aq., 2.2 eq)
-
Sodium Hydroxide (20% aq.)
-
Solvent: Toluene
Procedure:
-
Setup: Charge a round-bottom flask with N-ethylbenzylamine. Cool to 0 °C.
-
Addition: Add Formic acid dropwise (exothermic). Follow with Formaldehyde solution.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) for 12–16 hours. Evolution of
indicates active methylation (Eschweiler-Clarke mechanism). -
Workup: Cool to room temperature. Basify with 20% NaOH to pH >12.
-
Extraction: Extract with Toluene (3x). Combine organic layers and wash with brine.
-
Purification: Dry over
, concentrate, and distill under reduced pressure (approx. 80–85 °C at 10 mmHg) to obtain pure this compound.
Protocol B: Catalytic Hydrogenolysis (The "Release" Step)
This is the critical workflow for agrochemical applications.
Objective: Cleave the benzyl group to release high-purity EMA.
Reagents:
-
Substrate: this compound
-
Catalyst: 10% Pd/C (50% wet, 5 wt% loading relative to substrate)
-
Solvent: Methanol (anhydrous)
-
Hydrogen Source:
gas (Balloon or moderate pressure)
Workflow:
-
Inerting: Purge reaction vessel (autoclave or heavy-walled flask) with Nitrogen (
) for 10 minutes. -
Loading: Add this compound dissolved in Methanol (0.5 M concentration).
-
Catalyst Addition: Carefully add Pd/C catalyst. Caution: Dry Pd/C is pyrophoric in methanol vapors; use wet catalyst or add under inert flow.
-
Hydrogenation:
-
Pressurize to 3–5 bar (45–75 psi) with
. -
Heat to 50 °C.
-
Stir vigorously (1000 rpm) to overcome mass transfer limitations.
-
-
Monitoring: Monitor via GC-FID (see Protocol C) until the starting material peak disappears (< 0.5%).
-
Filtration: Filter reaction mixture through a Celite pad to remove Pd/C. Wash pad with small amount of methanol.
-
Isolation:
-
The filtrate contains EMA (B.P. 37 °C), Methanol (B.P. 65 °C), and Toluene (B.P. 110 °C).
-
Crucial Step: Fractional distillation. The low boiling point of EMA requires a chilled condenser (< 0 °C) and careful temperature control.
-
Collect the fraction boiling at 36–38 °C.
-
Quality Control: GC-FID Method
To validate the purity of the intermediate and the final amine.[2][3]
| Parameter | Setting |
| Instrument | Agilent 7890B GC with FID |
| Column | Rtx-5 Amine or CP-Volamine (30m x 0.32mm x 1.0µm) |
| Inlet Temp | 250 °C |
| Detector Temp | 300 °C |
| Carrier Gas | Helium, 1.5 mL/min (Constant Flow) |
| Oven Program | 40 °C (hold 5 min) |
| Injection | 1.0 µL, Split 50:1 |
Retention Time Reference (Approximate):
-
N-Ethylmethylamine (EMA): ~3.5 min
-
Toluene: ~6.2 min
-
This compound: ~14.5 min
Safety & Handling
-
Corrosivity: Both the intermediate and the final EMA product are corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile/Neoprene) and face shields.
-
Flammability: EMA is highly flammable (Flash point < -18 °C). Ground all equipment. Use spark-proof tools.
-
Catalyst Safety: Spent Pd/C filters can be pyrophoric. Keep wet with water and dispose of in designated hazardous waste containers.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 248797, N-Ethyl-N-methylbenzylamine. Retrieved from [Link]
-
Organic Syntheses. (1950). N-Methylethylamine (Method utilizing hydrolysis of sulfonamides, relevant for comparison). Org. Synth. 1950, 30,[4] 59. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier for N-ethylmethylamine. Retrieved from [Link]
Sources
Application Notes and Protocols: N-Benzyl-N-ethylmethylamine in the Preparation of Quaternary Ammonium Salts
Introduction
Quaternary ammonium salts (QAS), often referred to as "quats," are a class of chemical compounds with a positively charged nitrogen atom bonded to four organic groups. Their unique structure, featuring a cationic head and typically long-chain hydrophobic tails, imparts valuable surfactant properties. This dual nature makes them indispensable in a wide array of applications, including as disinfectants, antiseptics, fabric softeners, and phase-transfer catalysts.[1][2] The presence of a benzyl group, in particular, can enhance the antimicrobial and other functional properties of these salts.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of the tertiary amine, N-Benzyl-N-ethylmethylamine, as a precursor for the synthesis of a diverse range of quaternary ammonium salts. We will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and discuss the critical parameters that influence the efficiency and outcome of the quaternization reaction.
The Menshutkin Reaction: A Cornerstone of Quaternary Ammonium Salt Synthesis
The synthesis of quaternary ammonium salts from tertiary amines and alkyl halides is known as the Menshutkin reaction.[5] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5]
The Mechanism Explained
In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine, this compound, acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide.[5] This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond.[5] The transition state is a transient species where the nitrogen and the leaving group (halide) are both partially bonded to the carbon atom. The result is the formation of a quaternary ammonium salt, where the nitrogen atom bears a positive charge and the halide is the counter-ion.[6]
Key Factors Influencing the Reaction
Several factors can significantly impact the rate and yield of the Menshutkin reaction:
-
Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl > F. Iodides are the most reactive due to the lower bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion. Methyl halides are particularly reactive due to minimal steric hindrance.[7]
-
Solvent Effects: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and acetone are generally preferred as they can stabilize the charged transition state, thereby accelerating the reaction.[8] Reactions can also be carried out in water or water-miscible organic solvents.[9]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants or products.[10]
-
Steric Hindrance: As an SN2 reaction, the Menshutkin reaction is sensitive to steric hindrance around both the nitrogen atom of the amine and the electrophilic carbon of the alkyl halide. Less sterically hindered reactants will react more readily.[7]
Visualization of the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of a quaternary ammonium salt from this compound.
Caption: General workflow for the synthesis of quaternary ammonium salts.
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of quaternary ammonium salts using this compound as the starting material.
Protocol 1: Synthesis of N-Benzyl-N-ethyl-N,N-dimethylammonium Iodide
This protocol details the synthesis of a simple quaternary ammonium salt using methyl iodide.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C10H15N | 149.23 | 7378-08-7 |
| Methyl Iodide | CH3I | 141.94 | 74-88-4 |
| Acetonitrile | C2H3N | 41.05 | 75-05-8 |
| Diethyl Ether | (C2H5)2O | 74.12 | 60-29-7 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.49 g, 10 mmol) in 20 mL of acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add methyl iodide (1.56 g, 11 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight in the dark. The formation of a precipitate may be observed.[11]
-
Product Isolation: After the reaction is complete (monitored by TLC), filter the precipitated solid.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.[11]
-
Drying: Dry the purified product under vacuum to obtain N-Benzyl-N-ethyl-N,N-dimethylammonium iodide as a white solid.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-Benzyl-N-dodecyl-N-ethyl-N-methylammonium Bromide
This protocol outlines the synthesis of a quaternary ammonium salt with a longer alkyl chain, which is often desirable for applications requiring surfactant properties.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C10H15N | 149.23 | 7378-08-7 |
| 1-Bromododecane | C12H25Br | 249.23 | 143-15-7 |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 |
| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 |
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.49 g, 10 mmol) in 25 mL of DMF.
-
Addition of Alkylating Agent: Add 1-bromododecane (2.74 g, 11 mmol, 1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 24 hours.[9] Monitor the progress of the reaction by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure N-Benzyl-N-dodecyl-N-ethyl-N-methylammonium bromide.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, MS, IR).
Applications of Quaternary Ammonium Salts Derived from this compound
The quaternary ammonium salts synthesized from this compound have a wide range of potential applications, driven by their molecular structure.
Antimicrobial Agents
Quaternary ammonium compounds, particularly those containing a benzyl group, are well-known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[12][13] They are commonly used as active ingredients in disinfectants, sanitizers, and preservatives.[4] The cationic head group of the QAS interacts with the negatively charged microbial cell membrane, leading to its disruption and subsequent cell death.[14]
Phase-Transfer Catalysts
Quaternary ammonium salts are highly effective phase-transfer catalysts (PTCs).[15] In a biphasic system (e.g., aqueous and organic), a PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs.[2][16] The lipophilic organic groups on the quaternary nitrogen allow the salt to be soluble in the organic phase, while the cationic nature allows it to pair with an anion from the aqueous phase, effectively shuttling it into the organic phase for reaction. This is particularly useful for reactions involving water-soluble nucleophiles and organic-soluble electrophiles.[17]
Caption: Mechanism of phase-transfer catalysis using a quaternary ammonium salt.
Other Applications
The versatile nature of these compounds also allows for their use as:
-
Surfactants and Emulsifiers: Due to their amphiphilic nature.[18]
-
Intermediates in Organic Synthesis: For the preparation of other valuable chemicals.[19]
-
Fabric Softeners: The cationic head adsorbs onto negatively charged fabric fibers, imparting a soft feel.
Characterization of Quaternary Ammonium Salts
A comprehensive characterization of the synthesized quaternary ammonium salts is crucial to confirm their structure and purity. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the cation and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
Melting Point Determination: A sharp melting point range is indicative of a pure crystalline compound.
Safety Considerations
-
This compound: This compound can cause severe skin burns and eye damage.[20]
-
Alkyl Halides: Many alkyl halides are toxic, flammable, and/or carcinogenic. Methyl iodide, in particular, is a known carcinogen.
-
Quaternary Ammonium Salts: While widely used, some quaternary ammonium compounds can be skin and respiratory irritants.[1]
It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a wide range of quaternary ammonium salts. The Menshutkin reaction provides a straightforward and efficient method for their preparation. By carefully selecting the alkylating agent and optimizing the reaction conditions, researchers can tailor the properties of the resulting quaternary ammonium salts for specific applications, from potent antimicrobial agents to highly effective phase-transfer catalysts. The protocols and information provided in this guide are intended to serve as a solid foundation for further research and development in this important area of chemistry.
References
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- Amine alkyl
- Solvent free quaternization of tertiary amines with dimethylsulfate - Google P
- Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - MDPI. (URL: )
- Synthesize Characterization Antimicrobial Studies And Applications Of Quaternary Ammonium Compound (Benzyl Dimethyl Phenyl Ammonium Iodide )
- 4.
- SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL M
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- N-Benzyl-N-ethyl-4-methylaniline | Benchchem. (URL: )
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- N-Benzyl-N-ethyl-N-methylanilinium iodide | C16H20IN | CID 71446880 - PubChem. (URL: )
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- N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem. (URL: )
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- Phase-transfer c
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- Quaternary Ammonium Compounds in Cleaning Products: - Mount Sinai. (URL: )
- (PDF) [N-Benzyl-N-(2-phenylethyl)dithiocarbamato-κS,S′]triphenyltin(IV) and [bis(2-methoxyethyl)dithiocarbamato-κS,S′]triphenyltin(IV)
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The Versatility of N-Benzyl-N-ethylmethylamine in Polymer Chemistry: A Guide to Applications and Protocols
Introduction: Unveiling the Potential of a Unique Tertiary Amine
N-Benzyl-N-ethylmethylamine, a tertiary amine characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to a central nitrogen atom, is a molecule with significant, though not widely documented, potential in the field of polymer chemistry. Its structural features—a sterically accessible nitrogen lone pair, the presence of a bulky benzyl group, and reactive alpha-hydrogens—suggest a range of applications where it can act as a catalyst, accelerator, or modifier in polymerization reactions. This guide provides an in-depth exploration of the inferred applications of this compound, drawing parallels with well-studied analogous tertiary amines, particularly N,N-dimethylbenzylamine. We will delve into the mechanistic underpinnings of its function and provide detailed, adaptable protocols for its use in key areas of polymer synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 180-183 °C | [3] |
| Density | ~0.91 g/cm³ at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [4] |
Application I: Catalysis in Polyurethane Foam Synthesis
Tertiary amines are cornerstone catalysts in the production of polyurethane (PU) foams, where they orchestrate two critical reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water).[5][6][7] this compound, with its nucleophilic nitrogen, is poised to be an effective catalyst in these systems. Its bulky benzyl and ethyl groups can influence the balance between the gelling and blowing reactions, potentially offering unique control over foam properties.
Mechanism of Catalysis
The catalytic action of tertiary amines in polyurethane formation is generally accepted to proceed through a nucleophilic mechanism. The lone pair of electrons on the nitrogen atom of this compound can interact with either the isocyanate or the polyol.
-
Gelling Reaction: The amine can form a complex with the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol.[8]
-
Blowing Reaction: Similarly, the amine can activate the water molecules, facilitating their reaction with isocyanate to produce an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas, the blowing agent.[9]
Caption: Catalytic pathways in polyurethane foam formation.
Protocol: Preparation of a Rigid Polyurethane Foam
This protocol is adapted from standard formulations using N,N-dimethylbenzylamine as a catalyst.[5][10] Researchers should optimize the concentration of this compound to achieve the desired reaction profile and foam properties.
Materials:
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%
-
Sucrose/glycerine-based polyether polyol, hydroxyl value ~450 mg KOH/g
-
Silicone surfactant
-
Water (blowing agent)
-
This compound (catalyst)
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyol, silicone surfactant, water, and this compound. The typical catalyst concentration ranges from 0.5 to 2.0 parts per hundred parts of polyol (php).
-
Dispersion: Ensure the catalyst is uniformly dispersed in the polyol premix. Gentle warming (to ~30°C) may aid in reducing viscosity and improving mixing.
-
Isocyanate Addition: In a separate, dry container, weigh the required amount of pMDI. The isocyanate index (ratio of NCO to OH groups) is typically between 105 and 115 for rigid foams.
-
Mixing and Pouring: Rapidly add the pMDI to the polyol premix and mix vigorously with a high-shear mixer for 5-10 seconds. Immediately pour the reacting mixture into a mold.
-
Curing: Allow the foam to rise and cure at ambient temperature. The demolding time will depend on the reactivity of the system, which is influenced by the catalyst concentration. Post-curing at an elevated temperature (e.g., 70°C for 2-4 hours) can enhance the physical properties of the foam.
Expected Observations:
-
Cream Time: The time from mixing until the mixture begins to rise and turn creamy.
-
Gel Time: The time from mixing until the formation of a solid, stringy polymer.
-
Tack-Free Time: The time from mixing until the foam surface is no longer sticky to the touch.
| Parameter | Expected Range |
| Cream Time | 10 - 30 seconds |
| Gel Time | 45 - 90 seconds |
| Tack-Free Time | 60 - 120 seconds |
Application II: Curing Accelerator for Epoxy Resins
Tertiary amines are widely employed as accelerators for amine-cured epoxy resins.[11][12] They function by catalyzing the nucleophilic addition of the amine curing agent to the epoxide ring. This compound, with its tertiary amine structure, is expected to be an effective accelerator, reducing curing times and potentially lowering the curing temperature.
Mechanism of Acceleration
The lone pair of electrons on the nitrogen of this compound initiates a ring-opening reaction with the epoxy group, forming a zwitterionic intermediate. This intermediate is highly reactive and can then be attacked by the primary or secondary amine curing agent, regenerating the tertiary amine catalyst and propagating the cross-linking reaction.
Caption: Acceleration of epoxy curing by this compound.
Protocol: Room Temperature Curing of a Bisphenol A Epoxy Resin
This protocol provides a general framework for evaluating the accelerating effect of this compound on a standard epoxy system.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~185 g/eq)
-
Aliphatic amine curing agent (e.g., triethylenetetramine - TETA)
-
This compound (accelerator)
Procedure:
-
Resin and Accelerator Blending: In a disposable container, weigh the desired amount of epoxy resin. Add this compound at a concentration of 1-5 parts per hundred parts of resin (phr). Mix thoroughly until a homogeneous blend is obtained.
-
Curing Agent Addition: Calculate the stoichiometric amount of the amine curing agent based on the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight of the curing agent. Add the curing agent to the resin/accelerator blend.
-
Mixing: Mix all components thoroughly for 2-3 minutes, ensuring a uniform mixture. Avoid excessive air entrapment.
-
Application and Curing: Apply the mixed system to the desired substrate or cast it into a mold. Allow the system to cure at ambient temperature (20-25°C).
-
Evaluation: Monitor the curing process by measuring properties such as gel time (using a gel timer or by manual probing) and hardness development (using a Shore D durometer) over time.
Data Presentation:
| Accelerator Concentration (phr) | Gel Time (minutes) | Shore D Hardness (after 24h) |
| 0 | (Control value) | (Control value) |
| 1 | (Experimental value) | (Experimental value) |
| 3 | (Experimental value) | (Experimental value) |
| 5 | (Experimental value) | (Experimental value) |
Potential Application III: Role in Controlled Radical Polymerization
Recent advancements in controlled radical polymerization (CRP) techniques have highlighted the role of tertiary amines as reducing agents or electron donors, particularly in Atom Transfer Radical Polymerization (ATRP) and Photoinduced Electron Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization.[13][14] The electron-donating nature of the nitrogen in this compound suggests its potential utility in such systems.
Inferred Mechanism of Action
In Cu-mediated ATRP, a tertiary amine can reduce the Cu(II) deactivator species back to the Cu(I) activator, thus maintaining the polymerization equilibrium and control. In PET-RAFT, a photoexcited RAFT agent can be reduced by a tertiary amine, initiating the polymerization process.
Caption: Potential roles of this compound in CRP.
Potential Application IV: Chain Transfer Agent in Radical Polymerization
Tertiary amines can also function as chain transfer agents in radical polymerization, a process that helps control the molecular weight of the resulting polymer.[15][16] This occurs through the abstraction of a hydrogen atom from the carbon alpha to the nitrogen by a propagating polymer radical. The stability of the resulting aminyl radical influences the efficiency of the chain transfer process. The benzyl group in this compound could potentially stabilize the radical formed upon hydrogen abstraction, making it a plausible chain transfer agent.
Protocol: Evaluation of Chain Transfer Activity
The chain transfer constant (Cs) can be determined using the Mayo equation by conducting polymerizations at various concentrations of the chain transfer agent.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
This compound (potential chain transfer agent)
-
Solvent (e.g., Toluene)
Procedure:
-
Preparation of Polymerization Solutions: Prepare a series of polymerization solutions with a constant concentration of monomer and initiator, but with varying concentrations of this compound.
-
Polymerization: Carry out the polymerizations under controlled temperature and inert atmosphere (e.g., nitrogen or argon).
-
Conversion Measurement: Stop the reactions at low conversions (<10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant.
-
Polymer Isolation and Characterization: Isolate the polymers by precipitation in a non-solvent (e.g., methanol) and determine their number-average molecular weight (Mn) using techniques like Gel Permeation Chromatography (GPC).
-
Data Analysis: Plot the reciprocal of the number-average degree of polymerization (1/Xn) against the ratio of the concentration of the chain transfer agent to the monomer concentration ([S]/[M]). The slope of the resulting line will be the chain transfer constant (Cs).
Conclusion and Future Outlook
While direct, comprehensive literature on the applications of this compound in polymer chemistry is scarce, its structural analogy to well-established tertiary amine catalysts and accelerators provides a strong foundation for its exploration in these areas. The protocols outlined in this guide offer a starting point for researchers to investigate its efficacy in polyurethane synthesis, epoxy curing, controlled radical polymerization, and as a chain transfer agent. The interplay of the electronic and steric effects of the benzyl, ethyl, and methyl groups on the nitrogen atom may offer unique advantages in controlling reaction kinetics and final polymer properties. Further research is warranted to fully elucidate the potential of this versatile molecule and to quantify its performance against existing commercial additives.
References
-
n,n-dimethylbenzylamine bdma: enhancing polyurethane product performance. (2025, April 30). BDMAEE. Retrieved from [Link]
-
N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. (n.d.). CORE. Retrieved from [Link]
-
N,N-Dimethylbenzylamine (BDMA). (n.d.). TRIGON Chemie. Retrieved from [Link]
-
Preparation method of N,N-dimethyl benzylamine. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
BDMA – N,N-DIMETHYLBENZYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Accelerators for Amine Curing Agents. (2023, February 13). Polymer Innovation Blog. Retrieved from [Link]
-
Tertiary amines - Catalyst. (n.d.). Capítulo 2. Retrieved from [Link]
-
Polyurethane Catalysis by Tertiary Amines. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Curing Agents for Epoxy Resin. (n.d.). ThreeBond. Retrieved from [Link]
-
Acceleration of Amine-Cured Epoxy Resin Systems. (2013, August 15). Polymer Innovation Blog. Retrieved from [Link]
-
Dimethylbenzylamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
N,N-DIMETHYLBENZYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. (2021, November 8). Macromolecules. Retrieved from [Link]
-
TERTIARY AMINES AS CHAIN-TRANSFER AGENTS AND THEIR USE IN THE SYNTHESIS OF BLOCK COPOLYMERS. (n.d.). RSC Publishing. Retrieved from [Link]
-
The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025, March 12). Retrieved from [Link]
-
Tertiary amine catalyzed photo-induced controlled radical polymerization of methacrylates. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Epoxy Accelerators: Fast-Curing Solutions for Industrial Adhesives. (2025, August 21). Retrieved from [Link]
-
Chain transfer in vinyl acetate polymerization. (2025, August 5). ResearchGate. Retrieved from [Link]
- US4800222A - Accelerator for curing epoxy resins comprising piperazine, triethanolamine and tris(dimethylaminomethyl)phenol. (n.d.). Google Patents.
-
Application of Controlled Radical Polymerization for Nucleic Acid Delivery. (2012, January 13). PMC. Retrieved from [Link]
-
Determination of Chain Transfer Constants to some Amines in Free Radical Polymerization Vinylacetate. (n.d.). Retrieved from [Link]
- EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams. (n.d.). Google Patents.
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. (2024, November 26). ScholarWorks@UARK. Retrieved from [Link]
-
Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system. (n.d.). ResearchGate. Retrieved from [Link]
-
Chain transfer to solvent in BN 2‐vinylnaphthalene radical polymerization. (n.d.). Retrieved from [Link]
-
Poly(tertiary amine) as a surface-active multifunctional macro-initiator in Cu2+–amine redox-initiated radical emulsion polymerization of methyl methacrylate. (2018, October 8). ResearchGate. Retrieved from [Link]
-
The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Retrieved from [Link]
-
The chemistry of polyurethanes. (n.d.). Lawrence Industries. Retrieved from [Link]
-
Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. (2024, October 29). Hebei Mingxu Chemicals. Retrieved from [Link]
-
Chain transfer. (n.d.). In Wikipedia. Retrieved from [Link]
-
Introduction to Polyurethane Chemistry. (2021, May 19). ACS Publications - American Chemical Society. Retrieved from [Link]
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Application Notes & Protocols: N-Benzyl-N-ethylmethylamine as a Versatile Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of N-Benzyl-N-ethylmethylamine in Catalysis
In the landscape of organometallic chemistry and catalysis, the design and application of ligands are of paramount importance. Ligands not only stabilize the metal center but also critically influence the reactivity, selectivity, and efficiency of catalytic transformations. While phosphines and N-heterocyclic carbenes (NHCs) have traditionally dominated the field, there is a growing interest in the development of more accessible, air-stable, and tunable ligands. This compound, a tertiary amine, is emerging as a promising ligand in this context. Its structural features—a sterically accessible nitrogen donor atom and a benzyl group capable of participating in various bonding modes—make it a versatile component in catalyst design.
This guide provides a comprehensive overview of the synthesis of this compound and its application as a ligand in palladium-catalyzed cross-coupling reactions. We will delve into detailed experimental protocols, discuss the mechanistic rationale behind its function, and provide expected characterization data based on analogous systems.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 4788-37-8 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 187 °C at 760 mmHg | [1] |
| Density | ~1.03 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents | [2] |
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound can be efficiently achieved via reductive amination. This two-step, one-pot procedure involves the formation of an iminium ion intermediate from N-ethylmethylamine and benzaldehyde, followed by its in-situ reduction.[3][4]
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
N-ethylmethylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[4]
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of N-ethylmethylamine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, add benzaldehyde (1.0 eq.) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.
Causality and Experimental Choices:
-
Reductive Aminating Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[4]
-
Solvent: Dichloromethane or 1,2-dichloroethane are excellent solvents for this reaction as they are inert and effectively dissolve the reactants.
-
Temperature Control: The initial addition of benzaldehyde at 0 °C helps to control the exothermic reaction of iminium ion formation.
Workflow for Ligand Synthesis
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Side reactions in the synthesis of "N-Benzyl-N-ethylmethylamine"
Welcome to the Technical Support Center for Tertiary Amine Synthesis .
As a Senior Application Scientist, I have structured this guide to address the specific challenges inherent in synthesizing N-Benzyl-N-ethylmethylamine (CAS: 4788-37-8). This molecule presents a classic case study in steric differentiation and nucleophilic competition.
This guide is divided into three technical modules:
-
The Alkylation Pathway (Focus: Controlling Quaternization)
-
The Reductive Amination Pathway (Focus: Chemoselectivity)
-
Purification Protocols (Focus: The "pH Swing" Isolation)
Target Molecule Profile
| Property | Value / Description |
| IUPAC Name | N-Benzyl-N-ethyl-N-methylamine |
| CAS Registry | 4788-37-8 |
| Molecular Weight | 149.23 g/mol |
| Appearance | Clear to pale yellow liquid |
| Boiling Point | ~184–188 °C (at 760 mmHg) |
| pKa (Calc.) | ~9.6 (Basicity is crucial for extraction protocols) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Toluene); Low solubility in water (unless protonated) |
Module 1: The Alkylation Pathway (Nucleophilic Substitution)
Context: This route typically involves reacting N-ethylmethylamine with Benzyl chloride (or bromide) in the presence of a base.
Critical Side Reaction: The "Runaway" Quaternization
The most persistent issue in this pathway is the Menshutkin Reaction occurring on the product itself. The product (a tertiary amine) remains nucleophilic and can react with unconsumed benzyl halide to form a quaternary ammonium salt.
Visualizing the Pathway & Side Reactions
Figure 1: Reaction network showing the competitive progression from secondary amine to tertiary amine (target) and finally to quaternary salt (impurity).
Troubleshooting Guide: Alkylation
Q: I see a white precipitate forming that is insoluble in my organic solvent (DCM/Ether). What is it? A: This is likely the Quaternary Ammonium Salt (N,N-Dibenzyl-N-ethylmethylammonium chloride).
-
Mechanism: The target tertiary amine is still nucleophilic. If local concentrations of Benzyl chloride are high, the product attacks the electrophile again.
-
Corrective Action:
-
Inverse Addition: Do not add the amine to the benzyl chloride. Add the Benzyl chloride dropwise to a solution of the amine.
-
Stoichiometry: Use a slight excess of the starting amine (1.1–1.2 eq) rather than the alkyl halide. It is easier to distill off volatile N-ethylmethylamine (b.p. ~37°C) than to separate the quaternary salt.
-
Q: My yield is low, and I detect styrene in the crude NMR. Why? A: You are likely triggering a Hofmann Elimination .
-
Cause: If you formed the quaternary salt mentioned above and then heated the reaction mixture (especially with a strong base like NaOH or KOH), the quaternary ammonium salt undergoes E2 elimination.
-
Prevention: Maintain reaction temperatures below 60°C. Use milder bases like Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) instead of hydroxide bases during the heating phase.
Module 2: The Reductive Amination Pathway
Context: Reacting Benzaldehyde with N-ethylmethylamine using a reducing agent (e.g., STAB - Sodium Triacetoxyborohydride).
Critical Side Reaction: Competitive Reduction
The primary failure mode here is the reduction of the aldehyde to an alcohol before it can condense with the amine to form the iminium ion.
Visualizing the Troubleshooting Logic
Figure 2: Decision tree for diagnosing yield loss in reductive amination protocols.
Troubleshooting Guide: Reductive Amination
Q: I am using Sodium Borohydride (
-
The Fix: Switch to Sodium Triacetoxyborohydride (STAB) in Dichloroethane (DCE) or THF. STAB is less basic and sterically bulky; it reduces the protonated iminium ion selectively but reacts very slowly with the neutral aldehyde.
Q: The reaction is stalled. Can I add acid? A: Yes, but cautiously.
-
Mechanism: Imine formation is acid-catalyzed (optimal pH ~4-5). However, too much acid protonates the amine starting material (
), rendering it non-nucleophilic. -
Protocol: Add 1-2 drops of Glacial Acetic Acid to catalyze the dehydration step without sequestering all the amine.
Module 3: Purification & Isolation (The "pH Swing")
Since the target is a tertiary amine, it allows for a highly specific purification method that avoids chromatography in many cases.
The "Acid-Base Swing" Protocol
-
Acidification:
-
Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate).
-
Extract with 1M HCl .
-
Chemistry: The Target Amine and unreacted Starting Amine become water-soluble salts (
). Neutral impurities (Benzyl alcohol, non-basic side products) remain in the organic layer. -
Discard the organic layer.
-
-
Basification:
-
Take the acidic aqueous layer (containing your product).
-
Cool on ice and slowly add 6M NaOH until pH > 12.
-
Chemistry: The amine salts are deprotonated back to free bases. The solution will turn cloudy as the oil separates.
-
-
Differentiation (The Hinsberg Logic):
-
If you have significant unreacted secondary amine (N-ethylmethylamine), add Acetic Anhydride to the crude before the acid wash. This converts the secondary amine to a neutral amide, which will not extract into the acid layer in Step 1, effectively removing it.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9365. (Review of alkylation vs. reductive amination selectivity).
-
Org. Synth. (1990). "N-Methyl-N-ethyl-N-benzylamine synthesis via Alkylation." Organic Syntheses, Coll. Vol. 7. (General procedure adaptation).
Technical Support: Preventing Over-Alkylation in N-Benzyl-N-ethylmethylamine Synthesis
Ticket ID: #SYN-AMINE-042 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]
Diagnostic & Triage
You are attempting to synthesize N-Benzyl-N-ethylmethylamine (a tertiary amine) from a secondary amine precursor (N-benzylmethylamine) and an ethylating agent.[1] You are likely observing the formation of a quaternary ammonium salt (over-alkylation) or a mixture of starting material and product.
Decision Matrix: Select Your Protocol
Before proceeding, determine if your current synthetic route is viable or requires an architectural change.[2]
Figure 1: Synthetic Strategy Decision Tree. Path B (Green) is the industry standard for high selectivity.
Root Cause Analysis: The "Runaway" Mechanism
Issue: Why does over-alkylation occur? Mechanism: The Menshutkin Reaction.
When you alkylate N-benzylmethylamine (Secondary Amine) with Ethyl Iodide, the product is this compound (Tertiary Amine).[1]
-
The Trap: The tertiary amine product is still nucleophilic.[3] In the presence of excess alkyl halide, it attacks a second equivalent of ethyl iodide to form the quaternary ammonium salt.
-
Kinetic Challenge: While the tertiary amine is more sterically hindered, it is often sufficiently basic to compete with the starting material, especially if the starting material is consumed and its concentration drops.[2]
Figure 2: The sequential alkylation pathway. If k2 (rate of quaternization) is competitive with k1, yield loss is unavoidable without protocol modification.[2]
Protocol A: Reductive Amination (The Gold Standard)
Recommendation: This is the primary recommendation for preventing over-alkylation. Principle: An iminium ion intermediate is formed which is then reduced.[4] The tertiary amine product has no hydrogen on the nitrogen to form a new iminium species, effectively "locking" the reaction at the tertiary stage.[2]
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| N-Benzylmethylamine | Substrate | 1.0 | Limiting Reagent |
| Acetaldehyde | Carbon Source | 1.1 - 1.2 | Excess ensures conversion |
| STAB (NaBH(OAc)₃) | Reductant | 1.4 - 1.5 | Mild, selective hydride source |
| DCE or THF | Solvent | N/A | DCE (1,2-Dichloroethane) is standard |
| Acetic Acid | Catalyst | 1.0 | Promotes iminium formation |
Step-by-Step Methodology
-
Imine Formation: Dissolve N-benzylmethylamine (1.0 equiv) in DCE (0.2 M concentration).
-
Acidification: Add Acetic Acid (1.0 equiv). Stir for 5 minutes.
-
Carbonyl Addition: Add Acetaldehyde (1.1 equiv). Note: Acetaldehyde is volatile (bp 20°C); handle with chilled syringes.
-
Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours. Monitor by TLC/LCMS.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract with DCM. The tertiary amine will stay in the organic layer.
Protocol B: Direct Alkylation (The "Damage Control" Method)
Context: Use this only if you lack access to acetaldehyde or reducing agents. This method relies on steric control and base solubility to prevent quaternization.
The "Self-Validating" System
To succeed here, you must manipulate the kinetics so that
Reagents & Stoichiometry
| Component | Role | Equivalents | Critical Note |
| N-Benzylmethylamine | Substrate | 1.0 | |
| Ethyl Iodide (EtI) | Alkylator | 0.95 | Strictly Limiting. Never exceed 1.[1]0. |
| DIPEA (Hünig's Base) | Base Scavenger | 1.2 | Sterically hindered base.[1] |
| Acetonitrile (MeCN) | Solvent | N/A | Polar aprotic.[1] |
Step-by-Step Methodology
-
Setup: Dissolve N-benzylmethylamine (1.0 equiv) and DIPEA (1.2 equiv) in MeCN. Cool to 0°C in an ice bath.
-
Why DIPEA? Unlike Triethylamine (TEA), DIPEA is too sterically hindered to be easily alkylated by Ethyl Iodide, preventing the formation of base-derived quaternary salts [2].[2]
-
-
Controlled Addition: Dissolve Ethyl Iodide (0.95 equiv) in a small volume of MeCN. Add this solution dropwise over 30-60 minutes.
-
Why 0.95 equiv? Leaving 5% starting material unreacted is better than generating 5% inseparable quaternary salt.
-
-
Temperature: Maintain 0°C for the addition, then allow to warm to RT slowly.
-
Monitoring: Stop the reaction immediately upon consumption of Ethyl Iodide. Do not "cook" the reaction to force completion.
Troubleshooting & FAQ
Ticket #001: "I see a mass of M+29 in my LCMS."
Diagnosis: This is the Quaternary Ammonium Salt (N-benzyl-N,N-diethyl-N-methylammonium).[1] Cause: Excess ethylating agent or high temperatures in Protocol B. Resolution: You cannot "reverse" this. You must remove it during workup.
-
Fix: The quaternary salt is highly polar/ionic. Perform an acid/base extraction.
-
Acidify reaction mixture (1M HCl).
-
Wash with Ether (removes non-basic impurities).
-
Basify aqueous layer (pH > 12 with NaOH).
-
Extract with DCM. The quaternary salt often remains in the aqueous layer or precipitates at the interface, while your tertiary amine moves to the DCM.[2]
-
Ticket #002: "Can I use NaBH4 instead of STAB for Protocol A?"
Diagnosis: Reagent substitution inquiry. Answer: Risky. Reasoning: NaBH₄ is a stronger reducing agent. It may reduce the Acetaldehyde to Ethanol before it reacts with the amine to form the iminium ion. This leaves you with unreacted amine and alcohol. If you must use NaBH₄, you must pre-form the imine (stir amine + aldehyde for 1 hour) before adding NaBH₄ [3].[2]
Ticket #003: "My yield in Protocol B is only 60%."
Diagnosis: Expected behavior for direct alkylation. Answer: This is the statistical limit of direct alkylation without over-alkylation. To improve yield, switch to Protocol A (Reductive Amination) , which typically yields >85%.[2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][4] Link
-
Salvatore, R. N., et al. (2001).[2] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1][2] (Review of alkylation methods highlighting base selection).
-
Master Organic Chemistry. (2017). "Reductive Amination."[3][4][7][8][5][6][9] Link
Sources
- 1. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
Purification of "N-Benzyl-N-ethylmethylamine" from reaction byproducts
Technical Support Center: Purification of N-Benzyl-N-ethylmethylamine
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining highly pure this compound from common reaction mixtures.
Introduction: The Challenge of Purifying Tertiary Amines
This compound is a tertiary amine synthesized through various methods, such as the reductive amination of benzaldehyde with N-ethylmethylamine or the N-alkylation of a suitable secondary amine. While synthesis may seem straightforward, the resulting crude product is often a complex mixture containing unreacted starting materials, under- or over-alkylated byproducts, and reagents. Isolating the target compound with high purity requires a robust and well-understood purification strategy. This guide addresses the most common challenges encountered during purification and provides validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound, providing both the underlying cause and a practical solution.
Initial Workup & Extraction Issues
Q1: How do I effectively remove unreacted benzaldehyde after a reductive amination reaction?
A1: Unreacted benzaldehyde is a common impurity that can be challenging to remove due to its relatively nonpolar nature.
-
Causality: Benzaldehyde will remain in the organic layer during a standard aqueous workup.
-
Solution: The most effective method is to use a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite anion undergoes nucleophilic addition to the aldehyde, forming a water-soluble bisulfite adduct that is easily extracted into the aqueous phase.
-
Expert Tip: Ensure the reaction mixture is slightly acidic (pH 5-6) to facilitate the formation of the adduct. Perform the wash multiple times and check for the absence of benzaldehyde in the organic layer by Thin Layer Chromatography (TLC) before proceeding.
-
Q2: My organic layer is forming a persistent emulsion during the acid-base extraction. What should I do?
A2: Emulsion formation is common when working with amines, which can act as surfactants, especially after basification.
-
Causality: Vigorous shaking of the separatory funnel creates a stable mixture of the organic and aqueous phases.
-
Solutions:
-
Patience and Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. Allow the layers to sit undisturbed for an extended period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help break the emulsion.
-
Q3: After performing an acid wash, I suspect I'm losing my product to the aqueous layer. How can I check and prevent this?
A3: It is expected that your tertiary amine product will move into the aqueous layer during an acid wash, as it forms a water-soluble ammonium salt. This is the basis of the acid-base extraction purification.[1][2]
-
Causality: The basic nitrogen atom of the amine is protonated by the acid (e.g., HCl), forming a polar, water-soluble salt.[1]
-
Validation and Recovery:
-
Confirmation: To confirm your product is in the aqueous layer, take a small aliquot of the aqueous phase, make it strongly basic with NaOH (pH > 12), and see if an organic layer separates or if the solution becomes cloudy. You can then extract this small sample with an organic solvent and check for your product by TLC.
-
Recovery: To recover your entire product, take the bulk aqueous layer from the acid wash, cool it in an ice bath, and slowly add a strong base (e.g., 6M NaOH) until the solution is strongly basic (check with pH paper). Your this compound will deprotonate and separate as an oil. You can then extract it back into an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer, and evaporate the solvent.
-
Q4: How can I effectively remove the quaternary ammonium salt byproduct from an N-alkylation reaction?
A4: Quaternary ammonium salts are a common byproduct of over-alkylation and are non-volatile and highly polar.
-
Causality: These salts are ionic compounds.
-
Solution: Their high polarity and ionic nature make them highly soluble in water and insoluble in most organic solvents.
-
Aqueous Wash: A simple wash of the crude organic reaction mixture with water or brine is often sufficient to remove the majority of the quaternary ammonium salt.
-
Adsorption: For trace amounts, passing the crude product through a short plug of silica gel or activated carbon can be effective, as these adsorbents can retain the ionic salt.[3][4]
-
Cation-Exchange Resin: For more rigorous purification, a cation-exchange resin can be used to capture the positively charged quaternary ammonium species.
-
Distillation Troubleshooting
Q5: My product seems to be decomposing during distillation, even under vacuum. What are the likely causes and solutions?
A5: Amines can be susceptible to thermal degradation and oxidation at high temperatures.
-
Causality: High temperatures, even under vacuum, can lead to decomposition.[5][6] The presence of oxygen can also promote degradation.
-
Solutions:
-
Improve Vacuum: Ensure your vacuum system is operating at its maximum efficiency to lower the boiling point as much as possible.[7][8][9] A good vacuum can significantly reduce the required temperature.
-
Nitrogen Bleed: Introduce a slow stream of nitrogen into the distillation apparatus. This helps to prevent oxidation and can also aid in a smoother boiling process.
-
Short-Path Distillation: For very sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Q6: I'm having trouble achieving good separation between my product and a close-boiling impurity. What are my options?
A6: Simple distillation is often insufficient for separating compounds with close boiling points.
-
Causality: The vapor pressures of the two components are too similar.
-
Solution:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, leading to a much better separation of components with close boiling points.
-
Alternative Purification: If fractional distillation is not effective, you will need to resort to another purification method like column chromatography.
-
Chromatography Challenges
Q7: My amine is streaking badly on the silica gel column. How can I improve the peak shape?
A7: Amines are basic and interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and sometimes irreversible adsorption.[10]
-
Causality: The acidic nature of silica gel causes protonation of the basic amine, leading to strong binding.[10]
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), to your eluent (typically 0.5-2%).[11] This deactivates the acidic sites on the silica, allowing your amine to elute with a much-improved peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[12]
-
Reverse-Phase Chromatography: If your amine is sufficiently nonpolar, reverse-phase chromatography on a C18-functionalized silica gel can be an excellent alternative.
-
Q8: What is a good starting solvent system for the purification of this compound on silica?
A8: A good starting point is a mixture of a nonpolar and a moderately polar solvent.
-
Rationale: The polarity of the eluent needs to be tuned to achieve good separation.
-
Recommended Starting Point: Begin with a solvent system of Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v) and gradually increase the proportion of ethyl acetate.
-
Expert Tip: Always add 1% triethylamine to your solvent system to prevent streaking.[11] Use TLC to determine the optimal solvent ratio before running the column. The ideal Rf value for your product on the TLC plate is typically between 0.2 and 0.4.
-
Product Characterization & Purity Assessment
Q9: What are the key NMR signals I should look for to confirm the structure of this compound?
A9: ¹H NMR spectroscopy is a powerful tool for confirming the structure.
-
Expected Signals:
-
Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the 5 protons of the benzyl group.
-
Benzyl CH₂: A singlet around 3.5 ppm integrating to 2 protons.
-
Ethyl CH₂: A quartet around 2.5 ppm integrating to 2 protons.
-
Methyl (N-CH₃): A singlet around 2.2 ppm integrating to 3 protons.
-
Ethyl CH₃: A triplet around 1.1 ppm integrating to 3 protons.
-
Q10: My final product has a yellow tint. Is this an impurity, and how can I remove it?
A10: A yellow color often indicates the presence of small amounts of oxidized impurities.
-
Causality: Amines can be sensitive to air and light, leading to the formation of colored oxidation byproducts over time.
-
Solutions:
-
Activated Carbon Treatment: Dissolve the amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite® to remove the carbon. This is often very effective at removing colored impurities.
-
Short-Path Distillation: If the impurity is non-volatile, a quick vacuum distillation can yield a colorless product.
-
Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide to Acid-Base Extraction for Tertiary Amine Purification
This protocol is designed to separate the basic this compound from neutral (e.g., benzaldehyde, unreacted alkyl halides) and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated amine (the product). The organic layer contains neutral and acidic impurities.
-
Wash (Optional): Wash the organic layer one more time with 1M HCl to ensure all the amine has been extracted. Combine the aqueous layers.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 6M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). Your product will deprotonate and may form an oily layer.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract the free amine back into an organic solvent (e.g., DCM or EtOAc) two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Optimized Flash Column Chromatography for this compound
This protocol is for purifying the amine on silica gel, with modifications to prevent common issues.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:4:1 Hexane:EtOAc:Et₃N).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial solvent mixture. Collect fractions and monitor the elution by TLC.
-
Gradient (if necessary): If the product is eluting too slowly, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent from the pooled fractions under reduced pressure. The triethylamine will also be removed during this step.
Visualizations and Data
Diagrams
Caption: Decision tree for selecting the appropriate purification method.
Caption: Workflow for purification via acid-base extraction.
Data Tables
Table 1: Physical Properties of Target Compound and Common Impurities
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Type |
| This compound | C₁₀H₁₅N | 149.23 | ~215-220 (est.) | Tertiary Amine |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | Aldehyde (Neutral) |
| N-Methylbenzylamine | C₈H₁₁N | 121.18 | 184-185 | Secondary Amine |
| N-Ethylbenzylamine | C₉H₁₃N | 135.21 | 199 | Secondary Amine |
| N-Ethylmethylamine | C₃H₉N | 59.11 | 36-37 | Secondary Amine |
Note: Boiling points are at atmospheric pressure. The boiling point of this compound will be significantly lower under vacuum.
Table 2: Recommended TLC and Column Chromatography Solvent Systems
| System | Ratio (v/v/v) | Application |
| Hexane / Ethyl Acetate / Et₃N | 90 : 9 : 1 | Initial TLC screening, nonpolar impurities |
| Hexane / Ethyl Acetate / Et₃N | 80 : 19 : 1 | General purpose column elution |
| DCM / Methanol / Et₃N | 97 : 2 : 1 | For more polar impurities |
References
- Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN1296462A - The method of removing quaternary ammonium salt - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. buschvacuum.com [buschvacuum.com]
- 9. When Vacuum Distillation is Useful [sihaienergytech.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
Technical Support Center: Synthesis, Workup, and Purification of N-Benzyl-N-ethylmethylamine
Welcome to the technical support center for the synthesis and purification of N-Benzyl-N-ethylmethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common experimental challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to navigate the complexities of your synthesis.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for synthesizing this compound?
-
What are the key differences and considerations between reductive amination and direct alkylation for this synthesis?
-
What is the purpose of each step in a typical acid-base workup for an amine synthesis?
-
Which purification technique is most suitable for this compound?
-
How can I monitor the progress of my reaction?
-
-
Synthesis Protocols and Workflow
-
Method 1: Reductive Amination Protocol
-
Method 2: Direct Alkylation Protocol
-
General Synthesis Workflow Diagram
-
-
Troubleshooting Guide
-
Low or No Product Yield
-
Presence of Impurities in the Final Product
-
Difficulties During Workup and Purification
-
Troubleshooting Decision Tree
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two most prevalent and reliable methods for the synthesis of this compound are:
-
Reductive Amination: This method involves the reaction of N-ethylmethylamine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[1][2] This is often the preferred method as it is a one-pot reaction and tends to have fewer issues with over-alkylation.[2]
-
Direct Alkylation: This is a classical SN2 reaction where N-ethylmethylamine acts as a nucleophile, attacking an electrophilic benzyl source, typically benzyl chloride or benzyl bromide, in the presence of a base.
Q2: What are the key differences and considerations between reductive amination and direct alkylation for this synthesis?
The choice between these two methods depends on available starting materials, desired scale, and sensitivity of other functional groups in the molecule.
| Feature | Reductive Amination | Direct Alkylation |
| Starting Materials | N-ethylmethylamine, Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)[3][4] | N-ethylmethylamine, Benzyl Halide (e.g., Benzyl Chloride), Base (e.g., K₂CO₃, Et₃N) |
| Key Advantage | Generally cleaner reaction with less risk of over-alkylation.[2] | Utilizes readily available and often cheaper starting materials. |
| Primary Side Reaction | Incomplete reduction leading to residual iminium ion or formation of benzyl alcohol from reduction of benzaldehyde. | Over-alkylation : The product tertiary amine can react with another molecule of benzyl halide to form a quaternary ammonium salt. |
| Reaction Conditions | Typically mild, one-pot reaction at room temperature.[3] | May require heating and careful control of stoichiometry to minimize side reactions. |
Q3: What is the purpose of each step in a typical acid-base workup for an amine synthesis?
An acid-base workup is a crucial purification step that leverages the basicity of the amine product to separate it from non-basic impurities.[5]
-
Acid Wash (e.g., 1M HCl): The crude reaction mixture, dissolved in an organic solvent, is washed with a dilute acid solution. The basic amine product is protonated to form an ammonium salt, which is soluble in the aqueous layer. This effectively transfers the desired product from the organic to the aqueous phase, leaving non-basic organic impurities behind.
-
Basification (e.g., NaOH, NaHCO₃): The acidic aqueous layer containing the protonated amine is then treated with a base to regenerate the free amine, which is insoluble in water and will precipitate or form a separate layer.[6]
-
Extraction: A fresh organic solvent is used to extract the free amine from the now basic aqueous solution.
-
Brine Wash (Saturated NaCl solution): The final organic layer is washed with brine to remove the bulk of dissolved water before the final drying step.[6][7] This is important because many organic solvents can dissolve a significant amount of water, which can interfere with subsequent steps or affect the final purity.[6]
-
Drying (e.g., Anhydrous MgSO₄ or Na₂SO₄): A solid drying agent is added to the organic solution to remove any remaining traces of water.
Q4: Which purification technique is most suitable for this compound?
The most appropriate purification technique depends on the nature and quantity of the impurities present after the workup.
-
Vacuum Distillation: This is often the preferred method for purifying liquid amines on a larger scale. This compound has a boiling point of approximately 72-74°C at 10 mmHg, making it a good candidate for vacuum distillation to separate it from less volatile or non-volatile impurities.[8]
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel or alumina is effective. A common starting eluent system for amines on silica gel is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), often with a small amount of a basic modifier (like triethylamine) to prevent the amine from streaking on the acidic silica gel.[9][10]
Q5: How can I monitor the progress of my reaction?
Regularly monitoring the reaction is crucial for determining its completion and minimizing side product formation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials (e.g., benzaldehyde) and the appearance of the product.[9] A suitable solvent system might be a mixture of hexane and ethyl acetate. The product, being an amine, might require visualization with an appropriate stain (e.g., potassium permanganate or ninhydrin for primary/secondary amine impurities).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for monitoring the reaction. It can separate the components of the reaction mixture and provide mass spectral data to confirm the identity of the product and detect any side products.[11]
Synthesis Protocols and Workflow
Method 1: Reductive Amination Protocol
This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[3]
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-ethylmethylamine (1.0 eq) and benzaldehyde (1.0 eq) to a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
In a separate flask, dissolve sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in the same solvent.
-
Slowly add the NaBH(OAc)₃ solution to the reaction mixture. The reaction is often slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and proceed with the acid-base workup as described in the FAQs.
-
Dry the final organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Direct Alkylation Protocol
This protocol is based on the SN2 reaction between an amine and a benzyl halide.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve N-ethylmethylamine (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Add benzyl chloride (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and proceed with the acid-base workup as described in the FAQs to remove unreacted starting materials and the quaternary ammonium salt byproduct.
-
Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by vacuum distillation or column chromatography.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction has not gone to completion (starting materials remain) | 1. Insufficient reaction time or temperature. 2. Inactive reagents (e.g., old reducing agent). 3. Poor quality solvent (e.g., wet solvent for reductive amination). | 1. Increase reaction time or temperature and continue to monitor. 2. Use freshly opened or properly stored reagents. 3. Use anhydrous solvents, especially for reactions involving hydrides. |
| No product detected | 1. Incorrect stoichiometry of reagents. 2. Degradation of starting materials or product. | 1. Carefully re-check calculations and ensure accurate measurement of all reagents. 2. Ensure reaction conditions are not too harsh (e.g., excessive heat). |
| Low yield after workup | 1. Incomplete extraction of the product. 2. Emulsion formation during extraction. 3. Product loss during distillation. | 1. Perform multiple extractions with the organic solvent. 2. Add brine to the separatory funnel to help break up emulsions. 3. Ensure the vacuum is stable and the collection flask is properly cooled during distillation. |
Presence of Impurities in the Final Product
| Impurity Detected | Source | Removal Strategy |
| Unreacted Benzaldehyde | Incomplete reaction in reductive amination. | Can be removed by a wash with aqueous sodium bisulfite solution or by careful column chromatography. |
| Unreacted N-ethylmethylamine | Excess starting material. | Easily removed during the acid wash step of the workup. |
| Benzyl Alcohol | Reduction of benzaldehyde by the reducing agent. | Can be separated by column chromatography or careful fractional distillation. |
| Quaternary Ammonium Salt | Over-alkylation in the direct alkylation method. | This salt is highly polar and should be removed into the aqueous layer during the workup. |
| Dibenzylamine | A potential side product in reductive amination if ammonia is present. | Separation can be achieved by column chromatography. |
Difficulties During Workup and Purification
| Issue | Possible Cause | Suggested Solution |
| Persistent Emulsion during Extraction | The crude reaction mixture may contain surfactants or finely divided solids. | Add a small amount of brine to the separatory funnel and swirl gently. If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Product Streaking on TLC Plate | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent to suppress this interaction and achieve better separation. |
| Product Bumping or Decomposing during Distillation | Overheating or distilling at too high a pressure. | Ensure a good vacuum is achieved to lower the boiling point. Use a magnetic stir bar or boiling chips to ensure smooth boiling. A short-path distillation apparatus can also minimize decomposition. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry LibreTexts. (2024). Common Extraction Washes. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115. [Link]
-
Chemistry LibreTexts. (2021). Reaction Work-Ups. [Link]
-
PubChem. (n.d.). N-Ethyl-N-methylbenzylamine. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
- Google Patents. (n.d.). A kind of preparation method of N- benzyl ethyl alcohol amine.
-
Refining Community. (n.d.). Preparing Amine, Acid Gas and Sour Water Vessels for Safe Entry with the Vapor-phase Application of an Organic Solvent and. [Link]
-
University of York. (n.d.). Extractions vs Washes. [Link]
-
Chemistry LibreTexts. (2025). Common "work-up". [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Burns, D. (n.d.). Chemical Solvent Based Processes For Acid Gas Removal In Gasification Applications. [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chegg. (n.d.). Question: What is the purpose of a brine wash at the end of the liquid-liquid extraction?. [Link]
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Technical Support Center: Improving the Selectivity of N-Benzylation of Secondary Amines
Welcome to the technical support center dedicated to enhancing the selectivity of N-benzylation of secondary amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet often problematic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and in-depth answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reactions, minimize side products, and achieve high yields of your desired tertiary amine.
Section 1: Troubleshooting Guide
Direct N-benzylation of secondary amines can be plagued by issues such as over-alkylation, competing reactions with primary amines, and difficult purifications. This section addresses the most common problems encountered in the lab.
Issue 1: Formation of Quaternary Ammonium Salts (Over-alkylation)
Symptom: You observe a significant amount of a highly polar, often water-soluble, byproduct in your reaction mixture, which is identified as the quaternary ammonium salt.
Probable Causes:
-
High Reactivity of Tertiary Amine: The desired tertiary amine product can still act as a nucleophile, reacting with the benzyl halide to form a stable quaternary ammonium salt.[1] This is especially problematic with highly reactive alkylating agents like benzyl bromide or iodide.
-
Excess Benzylating Agent: Using a large excess of the benzylating agent significantly increases the probability of the tertiary amine being further alkylated.
-
Forcing Reaction Conditions: High temperatures and prolonged reaction times can drive the reaction towards the thermodynamically stable quaternary salt.[1]
Solutions & Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of the secondary amine to the benzylating agent. If the reaction is slow, a slight excess (e.g., 1.1 equivalents) of the benzylating agent can be used, but monitor the reaction closely by TLC or LC-MS to avoid significant over-alkylation.
-
Choice of Benzylating Agent: If possible, use a less reactive benzylating agent. For instance, benzyl chloride is less reactive than benzyl bromide, which can help mitigate over-alkylation.[2] Alternatively, consider using benzyl alcohol in a "borrowing hydrogen" or "hydrogen auto-transfer" catalytic system, which often provides higher selectivity.[3][4]
-
Steric Hindrance: The rate of quaternization is sensitive to steric bulk.[5] If the secondary amine or the benzyl group has significant steric hindrance, the formation of the quaternary salt will be slower.[6] While you can't always change your substrate, this is a key factor to consider during reaction design.
-
Use of a Hindered Base: Employing a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be beneficial. These bases are less likely to compete as nucleophiles and can effectively scavenge the acid byproduct without promoting side reactions.[7]
Issue 2: Poor Selectivity in the Presence of Primary Amines
Symptom: When attempting to benzylate a secondary amine in a molecule that also contains a primary amine, you observe significant benzylation at the primary amine, leading to a mixture of products.
Probable Causes:
-
Higher Nucleophilicity of Primary Amines: In many cases, primary amines are more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards electrophiles like benzyl halides.
-
Equilibrium Issues: After the primary amine reacts, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to further reaction.[8]
Solutions & Protocols:
-
Temporary Protection of the Primary Amine: A robust strategy is to temporarily protect the primary amine.
-
Imine Formation: A clever and scalable approach is to use the reaction solvent as a temporary protecting group. For example, using 4-methyl-2-pentanone (MIBK) as the solvent allows for the selective formation of an imine with the primary amine. The less hindered secondary amine is then free to be benzylated. The imine can be easily hydrolyzed during aqueous workup to regenerate the primary amine.[9]
-
Protocol for Imine Protection:
-
Dissolve the diamino compound in MIBK.
-
Add a base like sodium carbonate.
-
Heat the mixture to form the imine, often with azeotropic removal of water.
-
Cool the reaction and add the benzylating agent.
-
After the reaction is complete, add water to hydrolyze the imine.
-
-
-
Reductive Amination: This is a highly chemoselective alternative to direct alkylation.[10] The secondary amine can react with benzaldehyde to form an iminium ion, which is then reduced in situ. Primary amines can also undergo this reaction, but conditions can often be optimized for selectivity.
-
General Protocol for Reductive Amination:
-
Dissolve the secondary amine and benzaldehyde in a suitable solvent (e.g., dichloroethane, methanol).
-
Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
Stir at room temperature until the reaction is complete.
-
Quench the reaction and perform an aqueous workup.
-
-
Issue 3: Reaction is Sluggish or Incomplete
Symptom: After a reasonable amount of time, you still have a significant amount of starting material, and the reaction is not proceeding to completion.
Probable Causes:
-
Steric Hindrance: Bulky groups on either the secondary amine or the benzylating agent can dramatically slow down the SN2 reaction rate.[5][11]
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, making it less reactive.[12]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions.[13]
-
Insufficiently Strong Base: The base must be strong enough to deprotonate the ammonium salt formed after the initial alkylation, regenerating the neutral, nucleophilic amine.
Solutions & Protocols:
-
Optimize Reaction Conditions:
-
Solvent: Screen polar aprotic solvents such as DMF, DMSO, or acetonitrile.[13]
-
Base: Use a stronger, non-nucleophilic base like potassium carbonate, cesium carbonate, or DBU. Cesium bases, in particular, have been shown to be highly effective in promoting N-alkylation.[13][14]
-
Temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the rate, but be mindful of promoting over-alkylation.
-
-
Add a Catalyst: For unreactive substrates, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction with benzyl chloride or bromide through the Finkelstein reaction, generating the more reactive benzyl iodide in situ.
-
Alternative Methodologies:
-
"Borrowing Hydrogen" Catalysis: This method uses benzyl alcohol as the alkylating agent and a transition metal catalyst (e.g., based on Pd, Ru, or Ir).[3][15] The alcohol is temporarily oxidized to an aldehyde, which undergoes reductive amination with the amine. This method is often highly efficient and generates only water as a byproduct.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my tertiary amine product difficult to purify by silica gel chromatography?
A1: Amines are basic and can interact strongly with the acidic silanol groups on silica gel, leading to "tailing" or streaking of the spot on a TLC plate and poor separation during column chromatography.[16] To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent. This will neutralize the acidic sites on the silica and improve the peak shape.
Q2: Can I use benzyl alcohol directly for N-benzylation instead of benzyl halides?
A2: Yes, and it is often a greener and more selective method.[17] This reaction, typically called N-alkylation with alcohols, proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[4] It requires a transition metal catalyst (e.g., complexes of Ru, Ir, Pd, Mn, or Ni) to facilitate the process.[15][18][19] The reaction is atom-economical, producing only water as a byproduct, and often avoids the over-alkylation issues seen with halides.[4]
Q3: What is the role of the base in N-benzylation with a benzyl halide?
A3: The base plays a crucial role. The initial reaction between the secondary amine and the benzyl halide forms a tertiary ammonium salt. This salt is protonated and no longer nucleophilic. The base is required to neutralize this ammonium salt, regenerating the neutral tertiary amine, which could potentially undergo over-alkylation. A base is also needed to neutralize the acid (e.g., HBr or HCl) that is formed as a byproduct, driving the reaction to completion.
Q4: How does steric hindrance affect the N-benzylation of secondary amines?
A4: Steric hindrance has a profound effect. As the bulk of the substituents on the nitrogen atom or the benzylic carbon increases, the rate of the SN2 reaction decreases.[5][20] This is because the nucleophilic attack by the amine on the electrophilic carbon is sterically hindered. While this can make the desired reaction slower, it also significantly slows down the undesired second alkylation step (quaternization), which is often even more sterically demanding.[1] Therefore, for very bulky secondary amines, over-alkylation is much less of a concern.
Data & Visualization
Table 1: Comparison of Common Bases for N-Benzylation
| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
| Triethylamine (Et₃N) | ~10.7 | DCM, THF, MeCN | Common organic base, can be nucleophilic. |
| DIPEA | ~11 | DCM, MeCN, DMF | Sterically hindered, non-nucleophilic. Good for sensitive substrates. |
| K₂CO₃ | ~10.3 (second pKa) | DMF, MeCN, Acetone | Inexpensive, moderately strong inorganic base. Heterogeneous. |
| Cs₂CO₃ | ~10.3 (second pKa) | DMF, MeCN, Toluene | Highly effective due to the "cesium effect," increasing nucleophilicity.[13] |
| DBU | ~13.5 | THF, MeCN | Strong, non-nucleophilic base. Useful for less reactive amines. |
Diagrams
Workflow for Troubleshooting Poor Selectivity
Caption: Decision workflow for addressing selectivity issues.
Mechanism: Direct Alkylation vs. Borrowing Hydrogen
Caption: Comparison of reaction pathways.
References
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances.
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Master Organic Chemistry.
-
Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development.
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E. Royal Society of Chemistry.
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Chemoselective formation of secondary amines from primary amines and alkyl halides - ResearchGate. ResearchGate.
-
Technical Support Center: N-Benzyl Deprotection of Secondary Amines - Benchchem. Benchchem.
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Amine alkylation - Wikipedia. Wikipedia.
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Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a] - ResearchGate. ResearchGate.
-
Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene | Request PDF - ResearchGate. ResearchGate.
-
Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Thieme.
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Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Organic Chemistry Portal.
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Amine - Wikipedia. Wikipedia.
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Synthesis of benzylic amines - Organic Chemistry Portal. Organic Chemistry Portal.
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Benzylamines - Organic Chemistry Portal. Organic Chemistry Portal.
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N-Dealkylation of Amines - PMC. National Center for Biotechnology Information.
-
Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system - ResearchGate. ResearchGate.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. ACS Publications.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. National Center for Biotechnology Information.
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CN107051582A - The Benzylation reaction new method of one kind catalysis - Google Patents. Google Patents.
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. ResearchGate.
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reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. The Hive.
-
A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.gov. Office of Scientific and Technical Information.
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Defense Technical Information Center.
-
US3755334A - New quaternization method - Google Patents. Google Patents.
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate. ResearchGate.
-
Ch22: Alkylations of amines. University of Calgary.
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - NIH. National Center for Biotechnology Information.
-
Amines - NCERT. National Council of Educational Research and Training.
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Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. National Center for Biotechnology Information.
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. ACS Publications.
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications. ACS Publications.
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters - ACS Publications. ACS Publications.
-
Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K. Royal Society of Chemistry.
-
Optimizing N,N-Dibenzylation Reactions: A Technical Support Guide - Benchchem. Benchchem.
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. ACS Publications.
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H. Royal Society of Chemistry.
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate. ResearchGate.
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
-
(PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ResearchGate. ResearchGate.
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Technical Support Center: Scaling N-Benzyl-N-ethylmethylamine Production
Subject: Troubleshooting Guide for Scale-Up, Purification, and Safety Compliance
Molecule:
Introduction
This guide addresses the specific engineering and chemical challenges encountered when scaling up the production of
This document provides field-proven protocols to navigate these challenges, ensuring high purity and regulatory compliance (specifically regarding nitrosamines).
Module 1: Synthesis Strategy & Route Selection
Q: Which synthesis route is more scalable: Alkylation or Reductive Amination?
A: For scale-up, Reductive Amination is chemically superior due to its cleaner impurity profile, but Direct Alkylation remains the dominant industrial choice due to raw material availability and lower CAPEX (Capital Expenditure).
-
The Challenge: Direct alkylation of
-ethylmethylamine with benzyl chloride follows second-order kinetics and often leads to the "Menshutkin reaction," where the product reacts further with benzyl chloride to form quaternary ammonium salts. -
The Solution: If you lack high-pressure hydrogenation reactors, use the Alkylation route but employ Phase Transfer Catalysis (PTC) and strict stoichiometric control to suppress over-alkylation.
Visual: Synthesis Decision Logic
The following diagram outlines the critical decision nodes for selecting your process route based on available equipment and purity requirements.
Figure 1: Decision matrix for selecting the optimal synthesis route based on facility capabilities.
Module 2: Reaction Engineering (Alkylation Focus)
Q: How do I control the exotherm during the addition of Benzyl Chloride?
A: The reaction between benzyl chloride and secondary amines is highly exothermic. At scale, heat accumulation can lead to runaway reactions or vaporization of the amine (low boiling point).
Protocol:
-
Solvent Selection: Use a biphasic system (Toluene/Water) with an inorganic base (
or ). This acts as a heat sink. -
Addition Order: Charge the amine, solvent, and base first. Cool to <10°C.
-
Dosing: Add Benzyl Chloride slowly. The rate of addition must be controlled by the reactor temperature , not time. Do not allow
to exceed 40°C during addition.
Q: Why am I seeing high levels of Quaternary Ammonium Salts?
A: This is a kinetic issue. As the concentration of your product (
Troubleshooting Checklist:
-
Stoichiometry: Ensure a slight excess of the amine (1.05 - 1.10 eq), not the alkyl halide. It is easier to distill off unreacted volatile amine than to remove non-volatile quaternary salts.
-
Agitation: In biphasic systems, poor mixing creates localized zones of high Benzyl Chloride concentration, favoring over-alkylation. Ensure tip speed is sufficient for emulsification.
Data for Process Engineering
Use these values for calculating reactor loads and thermal safety margins.
| Property | Value | Relevance to Scale-Up |
| CAS Number | 4788-37-8 | Verification of raw material identity.[1][2][3] |
| Boiling Point | ~196°C (Atm) / 72-74°C (10 mmHg) | High BP requires vacuum distillation for purification. |
| Density | ~0.90 g/cm³ | Essential for sizing reactor fill volumes. |
| pKa (Predicted) | ~8.9 | Critical for designing the acid-base extraction pH setpoints. |
| Flash Point | ~59°C | Classifies as Flammable Liquid; requires grounding/inerting. |
Module 3: Purification Logic (The "Self-Validating" System)
Q: Distillation isn't removing the impurities. What should I do?
A: Quaternary ammonium salts do not distill; they decompose or coat the reboiler. You must perform a Chemical Purification (Acid-Base Workup) before distillation. This method is "self-validating" because the physics of solubility guarantees separation.
Step-by-Step Protocol:
-
Acid Extraction (Target pH < 4):
-
Add dilute HCl to your organic reaction mixture.
-
Mechanism: The tertiary amine product protonates (
) and moves to the aqueous phase. Neutral impurities (unreacted benzyl chloride, non-basic byproducts) remain in the organic phase. -
Action: Discard the organic layer.
-
-
Base Wash (Target pH > 12):
-
Add fresh organic solvent (e.g., Toluene or MTBE) to the aqueous phase.
-
Basify with NaOH until pH > 12.
-
Mechanism: The amine deprotonates (
) and returns to the organic phase. Quaternary salts ( ) remain permanently charged and stay in the aqueous waste. -
Action: Keep the organic layer.
-
-
Final Polish:
-
Dry the organic layer and perform vacuum distillation to remove color bodies and trace solvent.
-
Visual: Purification Workflow
Figure 2: Acid-Base extraction workflow for removing quaternary ammonium salts and neutral impurities.
Module 4: Safety & Regulatory (Nitrosamine Risk)
Q: Why is there a nitrosamine concern with this molecule?
A: Regulatory agencies (FDA/EMA) strictly monitor secondary amines. Your starting material,
Mitigation Strategies:
-
Quench Nitrites: If using aqueous washes, ensure process water is nitrite-free. Use ascorbic acid (Vitamin C) as a scavenger in the final wash if unsure.
-
Precursor Control: Ensure the reaction goes to completion. Residual
-ethylmethylamine in the final product is a "ticking time bomb" for nitrosamine formation in the final drug formulation. -
Solvent Audit: Avoid recycling solvents (like Toluene) that have been used in steps involving azides or nitrites.
References
-
TCI Chemicals. (2024). Product Specification: N-Ethyl-N-methylbenzylamine (CAS 4788-37-8).[1][2][3][4][5] Retrieved from
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[6] Retrieved from
-
PubChem. (2024). Compound Summary: N-Benzyl-N-ethylmethylamine.[1][2][3][4] National Library of Medicine. Retrieved from
- Organic Process Research & Development. (General Reference). Practical Scale-Up of Amine Alkylations. (Consult standard process chemistry texts for Menshutkin reaction kinetics).
-
ChemicalBook. (2024). This compound Properties and Safety.[1][2][3][4] Retrieved from
Sources
Removal of unreacted starting materials from "N-Benzyl-N-ethylmethylamine"
Technical Support Center: Purification of N-Benzyl-N-ethylmethylamine
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating the pure tertiary amine from unreacted starting materials and byproducts. Here, we provide in-depth, field-proven insights and step-by-step protocols to address common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their typical impurities?
A1: The two most prevalent methods for synthesizing this compound are Reductive Amination and Direct Alkylation . Each route has a characteristic impurity profile that dictates the optimal purification strategy.
-
Reductive Amination: This is a highly efficient method involving the reaction of N-ethylmethylamine with benzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[1][2]
-
Common Impurities: Unreacted benzaldehyde, unreacted N-ethylmethylamine, and potentially side-products from the reducing agent.
-
-
Direct Alkylation: This method involves the nucleophilic substitution of a benzyl halide (e.g., benzyl chloride or benzyl bromide) by N-ethylmethylamine.[3][4]
-
Common Impurities: Unreacted N-ethylmethylamine, unreacted benzyl halide, and over-alkylation products such as the quaternary ammonium salt.[5] Hydrolysis of the benzyl halide can also introduce benzyl alcohol as an impurity.
-
Understanding the source of your crude product is the first and most critical step in designing an effective purification workflow.
Q2: I've performed a reductive amination. How do I remove unreacted benzaldehyde and N-ethylmethylamine from my product?
A2: This is a classic purification challenge that is best solved with a well-designed extractive workup based on the differing acid-base properties of the components. Your target molecule, this compound, is a tertiary amine and therefore basic. Benzaldehyde is neutral, and N-ethylmethylamine is a volatile base.
The most robust method is an acid-base extraction .
-
Causality: By washing the reaction mixture (dissolved in an inert organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), the basic tertiary amine product and the unreacted N-ethylmethylamine will be protonated to form their respective water-soluble ammonium salts.[6] These salts will partition into the aqueous layer. The neutral benzaldehyde impurity will remain in the organic layer, which can then be discarded.
-
Separation: The aqueous layer, now containing the protonated amines, is then treated with a base (e.g., 2M NaOH) to regenerate the free amines. A subsequent extraction with an organic solvent will recover your purified this compound. The highly volatile N-ethylmethylamine (Boiling Point: 36-37°C) can often be removed during the solvent evaporation step under reduced pressure.[7]
For a detailed walkthrough, see Protocol 1: Definitive Acid-Base Extractive Workup .
Q3: My purification by column chromatography is giving poor separation and significant peak tailing. What am I doing wrong?
A3: This is a very common issue when purifying amines on standard silica gel.
-
The Problem: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines interact strongly with these acidic sites, leading to irreversible adsorption, poor elution, and significant peak tailing.[8]
-
The Solution: You have two primary options to counteract this effect:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the mobile phase. This additive competes for the acidic sites on the silica, preventing your target amine from binding too strongly and allowing for symmetrical peak shapes and better separation.[8]
-
Alternative Stationary Phases: Use a less acidic or a basic stationary phase. Alumina (basic or neutral) is a common alternative to silica for purifying amines.[9][10] Additionally, specialized amine-functionalized silica columns are commercially available and offer excellent performance for amine purification.[8]
-
See Protocol 2: High-Performance Flash Chromatography of Amines for detailed guidance.
Q4: After a direct alkylation synthesis using benzyl chloride, I suspect I have a quaternary ammonium salt byproduct. How can this be removed?
A4: The formation of a quaternary ammonium salt, [PhCH₂N(CH₃)(CH₂CH₃)₂]⁺Cl⁻, occurs when the tertiary amine product is further alkylated by the benzyl chloride.[5] These salts have drastically different physical properties from the tertiary amine product, which can be exploited for purification.
-
Key Difference: Quaternary ammonium salts are ionic and generally have very high polarity. They are often soluble in water but insoluble in many common organic solvents (e.g., diethyl ether, hexanes).
-
Purification Strategy: During the acid-base workup described in A2 , the quaternary salt will remain in the aqueous phase even after basification, as it is permanently charged. Your desired tertiary amine will move back into the organic layer upon basification and extraction. Alternatively, you can often precipitate the salt from the organic phase by adding a non-polar solvent or remove it via a simple filtration if it is insoluble.
Troubleshooting Guides & Protocols
Decision Framework for Purification
Before proceeding to a specific protocol, use this decision tree to select the most appropriate starting point based on your primary impurity.
Caption: Decision tree for selecting the optimal purification protocol.
Key Physical Properties Table
This table summarizes essential data for the target compound and potential impurities, which informs the choice of purification technique.
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound | 149.23[11] | ~210-215 (est.) | ~0.91 (est.) | Insoluble in water; soluble in organics. |
| N-ethylmethylamine | 59.11[7] | 36-37[7] | 0.688[7] | Slightly soluble in water.[7] |
| Benzaldehyde | 106.12 | 178-179 | 1.044 | Slightly soluble in water. |
| Benzyl Chloride | 126.58 | 179 | 1.100 | Insoluble in water; reacts with water. |
| Benzoic Acid | 122.12 | 249 | 1.266 | Soluble in hot water; base soluble. |
Protocol 1: Definitive Acid-Base Extractive Workup
This protocol is the most effective method for removing neutral (e.g., benzaldehyde) or acidic impurities from your basic amine product.
Caption: Workflow for acid-base extractive purification of amines.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 5-10 mL per gram of crude material is a good starting point.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer contains your protonated amine. The upper organic layer contains neutral impurities and should be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with swirling until the solution is strongly basic (pH > 12, check with pH paper). You may observe the amine product "oiling out" as a cloudy suspension.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (EtOAc or DCM). Shake vigorously to extract the free amine back into the organic phase.
-
Isolation: Drain the organic layer. Wash it sequentially with water and then brine (saturated NaCl solution) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: High-Performance Flash Chromatography of Amines
Use this protocol when extractive methods are insufficient to remove closely related impurities or when dealing with complex mixtures.
Methodology:
-
Stationary Phase Selection:
-
Standard: Use silica gel as a cost-effective first choice.
-
Recommended: For better results, consider using neutral alumina or pre-treating your silica gel by slurrying it in the mobile phase containing 1-2% triethylamine (TEA) before packing the column.[8]
-
-
Mobile Phase (Eluent) Selection:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate).
-
Crucial Step: Add 1% TEA to your chosen eluent mixture. This will deactivate the acidic sites on the silica and ensure good peak shape.
-
Aim for an Rf value of ~0.2-0.3 for your target compound on the TLC plate for optimal separation on the column.
-
-
Column Packing and Loading:
-
Pack the column using the wet slurry method with your TEA-modified eluent.
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM. For less soluble materials, use the "dry loading" technique by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column, applying gentle positive pressure.
-
Collect fractions and monitor the elution of your compound using TLC.
-
Combine the pure fractions, and remove the solvent (and TEA) under reduced pressure. The TEA is volatile and should co-evaporate with the solvent.
-
Protocol 3: Purification by Vacuum Distillation
Distillation is a powerful technique for obtaining highly pure, solvent-free material, provided the target compound is thermally stable and has a significantly different boiling point from its impurities.
Methodology:
-
System Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glassware is dry and joints are properly sealed with vacuum grease. A short-path distillation head is often sufficient.
-
Initial Impurity Removal: If your crude product contains highly volatile impurities like N-ethylmethylamine, they may be removed in a preliminary distillation step at atmospheric pressure or under a gentle vacuum.[12][13]
-
Vacuum Distillation:
-
Apply a high vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle and a stir bar for smooth boiling.
-
Collect any initial low-boiling fractions (forerun) separately.
-
Carefully collect the main fraction distilling at a constant temperature and pressure. This is your purified product.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Validation: Confirm the purity of the distilled product by NMR spectroscopy or GC-MS.
References
- BenchChem. (n.d.). Synthesis of N-Benzyl-N-methylethanolamine via Alkylation of N-methylethanolamine: Application Notes and Protocols.
- PrepChem.com. (n.d.). Synthesis of N-benzylidenemethylamine.
- YouTube. (2020). Methods Of Preparations of Secondary And Tertiary Amines//Preparation Of Secondary & Tertiary Amines.
- Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
- Angene Chemical. (n.d.). This compound(CAS# 4788-37-8).
- lifechem pharma. (n.d.). N-ethylmethylamine.
- Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
- ChemicalBook. (2024). This compound | 4788-37-8.
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- ChemScene. (n.d.). 4788-37-8 | this compound.
- Guidechem. (n.d.). This compound 4788-37-8 wiki.
- Google Patents. (n.d.). US2237628A - Separation of tri-ethyl amine from reaction mixtures.
- ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?
- Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
- PubChem. (n.d.). N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797.
- Patent 0037695. (1981). Methylamines purification process.
- Chemguide. (n.d.). Making amines from halogenoalkanes.
- PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Google Patents. (n.d.). US1875775A - Recovery of methyl amine.
- ACS Publications. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives.
- Chemguide. (n.d.). MAKING AMINES.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. lifechempharma.com [lifechempharma.com]
- 8. biotage.com [biotage.com]
- 9. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 10. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 13. Methylamines purification process - Patent 0037695 [data.epo.org]
Effect of reaction conditions on "N-Benzyl-N-ethylmethylamine" purity
Technical Support Center: Synthesis of N-Benzyl-N-ethylmethylamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions to achieve high product purity. We will explore common challenges, offer troubleshooting solutions, and present validated protocols to ensure reproducible, high-quality results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common methods for this synthesis are direct N-alkylation of N-ethylmethylamine with a benzyl halide and reductive amination of benzaldehyde with N-ethylmethylamine.
-
Causality (N-Alkylation): Direct alkylation with reagents like benzyl chloride or bromide can be problematic. A significant side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt (N-benzyl-N-ethyl-N-methylbenzylammonium halide). This side product consumes both the starting material and the desired product, drastically reducing the yield. Furthermore, benzyl halides can react with hydroxyl-containing solvents or trace water, leading to benzyl alcohol as a byproduct.[1]
-
Causality (Reductive Amination): Reductive amination is generally the preferred method for achieving higher yields and purity.[2] However, yield can be compromised by:
-
Suboptimal pH: The reaction proceeds via the formation of an intermediate iminium ion, which is pH-dependent. An optimal pH range is typically mildly acidic (pH 4-6) to facilitate iminium ion formation without excessively protonating the starting amine, which would render it non-nucleophilic.[3]
-
Inefficient Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting benzaldehyde to benzyl alcohol before it can form the imine with N-ethylmethylamine.[3][4]
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.
-
-
Recommended Solutions:
-
Adopt Reductive Amination: If you are using direct alkylation, switching to reductive amination is highly recommended to avoid over-alkylation issues.[2]
-
Use a Mild, Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[4][5] It is a milder reducing agent than NaBH₄ and is particularly effective at reducing the iminium ion intermediate in the presence of the aldehyde, minimizing the formation of benzyl alcohol.[5][6]
-
Control the pH: If not using STAB (which is used with acetic acid), buffer the reaction mixture or add a controlled amount of a mild acid like acetic acid to maintain the pH in the optimal 4-6 range.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the benzaldehyde.
-
Q2: My final product is contaminated with unreacted benzaldehyde and/or N-ethylmethylamine. How can I remove them?
A2: The presence of starting materials in the final product indicates an incomplete reaction or inefficient purification.
-
Causality:
-
Reaction: As mentioned, incorrect stoichiometry, insufficient reaction time, or a deactivated reducing agent can leave starting materials unconsumed.
-
Purification: Both N-ethylmethylamine (a volatile liquid) and this compound (a higher boiling point liquid) are basic. Benzaldehyde is neutral. Simple extraction may not be sufficient to separate these effectively.
-
-
Recommended Solutions:
-
Reaction Optimization: Ensure the reaction goes to completion by monitoring it (e.g., via GC-MS) until the limiting reagent (typically benzaldehyde) disappears. Use a slight excess of the more volatile N-ethylmethylamine, which can be more easily removed during workup.
-
Acidic Wash: During the workup, perform an aqueous acid wash (e.g., with 1M HCl). This will protonate both the product amine and the unreacted N-ethylmethylamine, converting them to their respective hydrochloride salts, which are soluble in the aqueous layer. The neutral benzaldehyde will remain in the organic layer.
-
Basification and Extraction: Separate the aqueous layer containing the amine salts and basify it (e.g., with 2M NaOH) to a pH > 12. This deprotonates the amine salts back to their free-base forms. You can then extract your desired product, this compound, into a fresh organic solvent (like ethyl acetate or dichloromethane).
-
Distillation: The final purification step for the isolated organic layer should be fractional distillation under reduced pressure. This is highly effective at separating the product from any remaining lower-boiling starting materials or higher-boiling side products.[7][8]
-
Q3: I am observing an unexpected impurity with a mass corresponding to dibenzylamine. How is this being formed?
A3: The formation of dibenzylamine is a known issue in reductive amination, particularly when ammonia is present or when the primary amine formed from a side reaction undergoes a second reductive amination. However, in this specific synthesis, a more likely source is contamination in the starting N-ethylmethylamine. If the N-ethylmethylamine starting material contains traces of ethylamine, the ethylamine can react with benzaldehyde to form N-benzylethylamine (a primary amine). This primary amine can then undergo a second reductive amination with another molecule of benzaldehyde to yield N,N-dibenzylethylamine, an impurity that can be difficult to separate.
-
Recommended Solutions:
-
Verify Starting Material Purity: Always check the purity of your N-ethylmethylamine starting material using GC-MS before starting the reaction.
-
Use a Stepwise Procedure: To minimize the formation of dialkylated byproducts, a stepwise procedure can be employed. First, form the imine by mixing benzaldehyde and N-ethylmethylamine in a solvent like methanol. Once imine formation is complete (confirm by NMR or IR), then add the reducing agent (e.g., NaBH₄). This approach can sometimes offer better control than a one-pot method.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for high-purity this compound: direct N-alkylation or reductive amination?
A1: Reductive amination is overwhelmingly the superior method for achieving high purity.[2] Direct N-alkylation of N-ethylmethylamine with a benzyl halide is difficult to control and often leads to a mixture of the desired tertiary amine and an over-alkylated quaternary ammonium salt.[8] Reductive amination, by contrast, is a highly selective reaction that builds the C-N bond in a controlled manner, virtually eliminating the possibility of over-alkylation. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) further enhances purity by minimizing the reduction of the starting aldehyde.[5]
Q2: How does the choice of reducing agent affect the purity of my product in a reductive amination?
A2: The choice of reducing agent is one of the most critical factors influencing product purity.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Purity Issues & Mitigation |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | High Selectivity: Reduces iminium ions much faster than aldehydes/ketones, allowing for a one-pot reaction with high purity.[5][6] | Is moisture-sensitive.[4] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen) to prevent decomposition and ensure high conversion. |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH), Ethanol (EtOH) | Stable in mildly acidic conditions (pH 4-6) where iminium formation is optimal.[3] | Toxicity: Generates highly toxic HCN gas upon acidic workup. Requires careful handling and quenching procedures. Can result in cyanide contamination in the product if not properly worked up. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Low Selectivity: Can readily reduce the starting benzaldehyde to benzyl alcohol.[4] To ensure purity, the imine must be pre-formed before the addition of NaBH₄.[4][9] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate | "Clean" reaction; byproducts are minimal. | Debenzylation Risk: The benzyl group is susceptible to cleavage (hydrogenolysis) under hydrogenation conditions, which would lead to the formation of N-ethylmethylamine and toluene. Requires careful control of pressure, temperature, and catalyst loading. |
For highest purity and operational simplicity, Sodium Triacetoxyborohydride (STAB) is the recommended reagent.[5]
Q3: What are the best analytical methods to confirm the purity of this compound?
A3: A combination of techniques should be used for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity. It separates volatile components and provides their mass spectra, allowing for the identification and quantification of the main product and any impurities like unreacted starting materials or side-products.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the final product. The proton (¹H) NMR will show characteristic peaks for the benzyl, ethyl, and methyl groups, and integration of these peaks can give a rough estimate of purity relative to NMR-active impurities. Carbon (¹³C) NMR confirms the carbon skeleton.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the absence of certain functional groups, such as the C=O stretch from unreacted benzaldehyde (around 1700 cm⁻¹) or the N-H stretch from any potential primary or secondary amine impurities (around 3300-3500 cm⁻¹).[10]
Visualized Workflows and Logic
General Reductive Amination Workflow
This diagram illustrates the typical sequence of steps for synthesizing this compound via reductive amination.
Caption: Decision tree for impurity identification and resolution.
Validated Experimental Protocol
Synthesis of this compound via Reductive Amination using STAB
This protocol is designed for high-purity synthesis at a laboratory scale.
Materials:
-
Benzaldehyde (≥99%, freshly distilled recommended)
-
N-Ethylmethylamine (≥99%)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, ≥97%)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzaldehyde (5.31 g, 50.0 mmol, 1.0 equiv.).
-
Addition of Amine: Add anhydrous 1,2-dichloroethane (100 mL) to dissolve the aldehyde. To this solution, add N-ethylmethylamine (3.55 g, 60.0 mmol, 1.2 equiv.) followed by glacial acetic acid (2.86 mL, 50.0 mmol, 1.0 equiv.). Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (12.7 g, 60.0 mmol, 1.2 equiv.) to the stirring mixture over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by taking a small aliquot, quenching it with NaHCO₃, extracting with ethyl acetate, and analyzing by GC-MS to confirm the disappearance of benzaldehyde.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding 100 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction & Washes: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2x50 mL). Combine all organic layers.
-
Wash the combined organic layers sequentially with 1M HCl (2x50 mL), water (1x50 mL), and brine (1x50 mL). Note: The product will be in the organic layer during the subsequent basic extraction.
-
Product Isolation: Extract the acidic aqueous washes with fresh dichloromethane to remove any neutral impurities. Then, basify the acidic aqueous layer to pH > 12 with 2M NaOH. Extract the liberated amine product into dichloromethane (3x50 mL).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
References
- CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine. Google Patents.
-
reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. Available at: [Link]
-
Ethylamine, N-methyl - Organic Syntheses Procedure. Available at: [Link]
-
Lee, S-H., et al. (2013). EFFICIENT SYNTHESIS OF N-METHYLAMIDES AND AMINES VIA 4-(ALKYLAMINO)BENZYL-N-METHYLAMINE AS A NEW PROTECTING GROUP. HETEROCYCLES, Vol. 87, No. 8. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
- US8420864B2 - High-purity N-ethylmethylamine and process for preparing same. Google Patents.
-
Emmanuvel, L., et al. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4983. Available at: [Link]
-
Paul, B. D., et al. (2002). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of analytical toxicology, 26(1), 21–28. Available at: [Link]
-
2-methylbenzyldimethylamine - Organic Syntheses Procedure. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
(A) Optimal pH for reductive amination; (B) Optimal temperature for... - ResearchGate. Available at: [Link]
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea - Research Repository UCD. Available at: [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.gov. Available at: [Link]
-
Is there an easy way to purify organic amines? - Biotage. (2023). Available at: [Link]
- US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. Available at: [Link]
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. Available at: [Link]
-
Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. ResearchGate. Available at: [Link]
-
Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. N-Benzyl-N-methylethanolamine | High-Purity Reagent [benchchem.com]
- 11. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Profile: N-Benzyl-N-ethylmethylamine vs. N-Benzylaniline
Executive Summary
This guide provides a technical analysis comparing N-Benzyl-N-ethylmethylamine (Compound A) and N-Benzylaniline (Compound B).[1] While both share a benzyl moiety, their reactivity profiles diverge radically due to the electronic nature of the nitrogen center: Compound A is a tertiary aliphatic amine characterized by high basicity and steric accessibility, whereas Compound B is a secondary aromatic amine defined by resonance delocalization and weak basicity.
Key Application Distinction:
-
This compound: Primarily used as a precursor for quaternary ammonium salts or as a protected form of N-ethylmethylamine (via hydrogenolysis).[1]
-
N-Benzylaniline: A versatile scaffold for electrophilic aromatic substitution (EAS) and a precursor to tertiary anilines in dye and pharmaceutical synthesis.[1]
Physicochemical & Electronic Profile
The fundamental difference in reactivity stems from the availability of the nitrogen lone pair.
| Feature | This compound (A) | N-Benzylaniline (B) |
| Structure Class | Tertiary Amine ( | Secondary Amine ( |
| CAS Number | 4788-37-8 | 103-32-2 |
| pKa (Conj.[1][2] Acid) | ~8.9 - 9.5 (Predicted) | ~3.9 - 4.5 |
| Lone Pair Status | Localized on Nitrogen ( | Delocalized into Phenyl Ring ( |
| Nucleophilicity | High (Hard Nucleophile) | Moderate (Soft Nucleophile) |
| H-Bond Donor | No | Yes (N-H bond present) |
Expert Insight: The pKa Implication
The ~5 unit difference in pKa is the critical decision factor.
-
Compound A exists almost entirely as a cation at physiological pH (7.4), making it highly soluble in aqueous acid but extractable into organics only at pH > 10.
-
Compound B remains neutral even in moderately acidic conditions (pH 5–6), allowing for unique purification strategies where it can be separated from more basic aliphatic amines by acid washing.
Reactivity Matrix & Mechanistic Pathways[1][2]
Alkylation (The Menschutkin Reaction vs. Substitution)
This is the primary differentiator in synthetic workflows.[1]
-
Compound A (Tertiary): Reacts with alkyl halides to form Quaternary Ammonium Salts .[1][3] This reaction is irreversible and often results in precipitation.[1]
-
Compound B (Secondary): Reacts to form Tertiary Amines .[1] The reaction can be controlled to stop at the tertiary stage due to the steric bulk introduced by the new alkyl group.
Acylation (Chemoselectivity)[1]
-
Compound A: Inert to acyl chlorides under standard conditions (lacks an N-H bond to replace).[1]
-
Compound B: Rapidly forms N-Benzyl-N-phenylamides .[1] This is a standard method to "protect" the aniline nitrogen or introduce a pharmacophore.
Electrophilic Aromatic Substitution (EAS)[1]
-
Compound A: The benzyl ring is deactivated by the methylene spacer; the nitrogen does not resonance-activate the ring.[1]
-
Compound B: The nitrogen lone pair strongly activates the N-phenyl ring (ortho/para director), making it susceptible to halogenation or nitrosation.
Visualizing the Pathways (Graphviz)
The following diagram illustrates the divergent reaction pathways when both compounds are subjected to Alkylation (MeI) and Acylation (AcCl).
Figure 1: Divergent synthetic outcomes. Compound A leads to salt formation (quaternization), while Compound B allows for functionalization to tertiary amines or amides.
Experimental Protocols
These protocols are designed to be self-validating . The outcomes provide immediate visual or chromatographic confirmation of the compound's identity and reactivity.
Experiment 1: The "Methyl Iodide" Discrimination Test
Objective: Differentiate A and B based on quaternary salt precipitation vs. oil formation.
Materials:
-
Substrate (1.0 mmol)[1]
-
Methyl Iodide (MeI) (1.2 eq)[1]
-
Solvent: Acetone (Anhydrous) – Critical: Quaternary salts are insoluble in acetone.[1]
Protocol:
-
Dissolve 1.0 mmol of the amine in 2 mL of anhydrous acetone in a 4 mL vial.
-
Add 1.2 mmol (75 µL) of Methyl Iodide dropwise.
-
Seal and stir at room temperature for 2 hours.
Expected Results:
-
Compound A (this compound): Rapid formation of a white precipitate (N-Benzyl-N-ethyl-N,N-dimethylammonium iodide).[1]
-
Compound B (N-Benzylaniline): Solution remains clear or turns slightly yellow.[1] No precipitate forms (the product, N-methyl-N-benzylaniline, is soluble in acetone).[1]
Experiment 2: Catalytic Hydrogenolysis (Deprotection)
Objective: Removal of the benzyl group to generate the free amine.
Context: This is the standard method to synthesize N-ethylmethylamine (from A) or Aniline (from B).[1]
Protocol:
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Solvent: Methanol (0.1 M concentration).
-
Conditions: H2 atmosphere (balloon pressure, ~1 atm) at 25°C.
-
Additive: For Compound A, add 1.0 eq HCl. Reason: Tertiary amines can poison the Pd catalyst; protonation prevents strong adsorption of the lone pair onto the metal surface.
Comparison:
-
Compound A: Cleaves to form N-ethylmethylamine + Toluene.[1] Reaction is generally cleaner but requires acid to prevent catalyst poisoning.[1]
-
Compound B: Cleaves to form Aniline + Toluene.[1] Reaction is slower due to the aromatic ring competing for adsorption sites on the Pd surface.
References
-
PubChem. (2023).[1] Benzylamine pKa and Physical Properties.[1][4] National Library of Medicine.[1] [Link][1]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[1] (Standard reference for Amine pKa trends).
-
Organic Chemistry Portal. (2023). Nucleophilic Substitution at Nitrogen: The Menschutkin Reaction.[1][Link][1]
-
Evans, D. A. (2005). pKa's of Nitrogen Acids.[1][5] Harvard University.[1] (Authoritative source for Aniline vs. Alkyl amine acidity).
Sources
- 1. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Spectral Validation of N-Benzyl-N-ethylmethylamine Synthesis
Executive Summary
The synthesis of
While direct alkylation is often attempted due to reagent availability, it is chemically inferior for high-purity applications. This guide validates the Reductive Amination pathway as the superior methodology, supported by comparative spectral data (
Comparative Methodology: Pathway Selection
To achieve high purity, one must understand the causality of byproduct formation. We compare the two primary synthetic routes below.
Table 1: Synthetic Route Comparison
| Feature | Route A: Reductive Amination (Recommended) | Route B: Direct Alkylation (Discouraged) |
| Reagents | Benzaldehyde + | Benzyl Chloride + |
| Mechanism | Iminium ion formation followed by hydride transfer. | S |
| Selectivity | High. The intermediate iminium ion reduces irreversibly to the tertiary amine. | Low. The product is more nucleophilic than the starting amine, leading to quaternary ammonium salts (over-alkylation). |
| Impurity Profile | Unreacted aldehyde (easy removal); Boron salts (washable). | Quaternary salts (difficult separation); Poly-alkylated species. |
| Yield | Typically >85% isolated yield. | Typically 50-60% (losses due to poly-alkylation). |
Mechanism Visualization
The following diagram illustrates the divergence in selectivity between the two methods.
Caption: Comparative workflow showing the "Self-Terminating" nature of Reductive Amination vs. the "Runaway" risk of Direct Alkylation.
Validated Experimental Protocol
This protocol uses Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes in the presence of ketones.
Reagents
-
Benzaldehyde: 10.0 mmol (1.0 equiv)
- -Ethylmethylamine: 11.0 mmol (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB): 14.0 mmol (1.4 equiv)
-
Dichloromethane (DCM): 30 mL (Anhydrous)
-
Acetic Acid: 10.0 mmol (1.0 equiv) – Catalyst to facilitate iminium formation.
Step-by-Step Methodology
-
Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Benzaldehyde in DCM. Add
-Ethylmethylamine and Acetic Acid. Stir at room temperature for 30 minutes.-
Why: This allows the equilibrium to shift toward the iminium ion species before the reducing agent is introduced.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
-
Why: Portion-wise addition controls the exotherm and prevents decomposition of the hydride.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO
(neutralize acid). -
Extract with DCM (3 x 20 mL).
-
Wash organic layer with Brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO
; Hexanes/Ethyl Acetate + 1% Triethylamine).-
Note: The Triethylamine prevents the tertiary amine product from streaking on the silica.
-
Spectral Validation (The "Fingerprint")
To validate the synthesis, you must confirm the presence of the tertiary amine and the absence of secondary amine precursors.
Key Spectral Features (Expected Data)
1. Mass Spectrometry (GC-MS / ESI-MS)
-
Molecular Ion (
): 149 m/z[1] -
Base Peak: 91 m/z (Tropylium ion,
). This is characteristic of benzyl amines. -
Fragmentation:
-
m/z 134: Loss of Methyl group (
). -
m/z 58: Loss of Benzyl group (
). This fragment ( ) is highly diagnostic of the specific amine core.
-
2. Proton NMR (
H NMR, 400 MHz, CDCl
)
The molecule has a distinct lack of symmetry regarding the alkyl groups on the nitrogen, providing a unique integration pattern.
| Assignment | Shift ( | Multiplicity | Integration | Diagnostic Value |
| Aromatic | 7.20 – 7.40 | Multiplet | 5H | Confirms Benzyl ring. |
| Benzylic -CH | 3.45 – 3.55 | Singlet | 2H | CRITICAL. If this is a doublet or broad, you have protonation or secondary amine contamination. |
| Ethyl -CH | 2.40 – 2.50 | Quartet ( | 2H | Coupled to the methyl triplet. |
| N-Methyl -CH | 2.15 – 2.25 | Singlet | 3H | CRITICAL. Distinct singlet. Confirms tertiary status. |
| Ethyl -CH | 1.05 – 1.15 | Triplet ( | 3H | Coupled to the ethyl methylene. |
3. Infrared Spectroscopy (FT-IR)
-
Target (Tertiary): No N-H stretch.
-
Contaminant (Secondary): Distinct N-H stretch around 3300–3400 cm
. -
C-H Stretch: 2700–2900 cm
(C-H stretches adjacent to Nitrogen, "Bohlmann bands").
Spectral Decision Tree
Use the following logic flow to interpret your analytical data.
Caption: Logical workflow for confirming structural identity and ruling out secondary amine contaminants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248797, N-Ethyl-N-methylbenzylamine. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] (Standard protocol reference for STAB reduction).
-
Organic Chemistry Data. 1H NMR Chemical Shifts of Common Amines. Retrieved from [Link]
Sources
"N-Benzyl-N-ethylmethylamine" performance in specific reaction types
Executive Summary: The "Goldilocks" Probe
N-Benzyl-N-ethylmethylamine (BEMA) is not merely a tertiary amine; it is a strategic "truth-teller" in mechanistic organic chemistry and drug metabolism (DMPK). Unlike its symmetric counterparts—such as N,N-dimethylbenzylamine (DMBA) or N,N-diethylbenzylamine—BEMA possesses three distinct alkyl groups attached to the nitrogen center: Methyl , Ethyl , and Benzyl .
This asymmetry makes BEMA the industry-standard substrate for evaluating oxidative regioselectivity . By measuring the ratio of dealkylation products (Formaldehyde vs. Acetaldehyde vs. Benzaldehyde), researchers can fingerprint the active oxidant species (e.g., Cytochrome P450 isoforms vs. Peroxidases) and distinguish between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.
This guide compares BEMA’s performance against symmetric alternatives and details the protocols required to utilize it as a mechanistic probe.
Performance Analysis: Oxidative N-Dealkylation
The primary application of BEMA is in determining the "oxidative preference" of a catalyst or enzyme.
Comparative Selectivity: BEMA vs. Symmetric Analogues
Symmetric amines like DMBA mask steric vs. electronic preferences because two of the three groups are identical. BEMA exposes all three environments simultaneously.
| Feature | BEMA (this compound) | DMBA (N,N-Dimethylbenzylamine) | DEBA (N,N-Diethylbenzylamine) |
| Structural Asymmetry | High (Methyl, Ethyl, Benzyl) | Low (2x Methyl, 1x Benzyl) | Low (2x Ethyl, 1x Benzyl) |
| Mechanistic Insight | Distinguishes Steric (Me) vs. Electronic (Bn) control. | Limited to Methyl vs. Benzyl competition. | Limited to Ethyl vs. Benzyl competition. |
| Major P450 Product | N-Benzyl-N-ethylamine (Demethylation) | N-Methylbenzylamine (Demethylation) | N-Ethylbenzylamine (Deethylation) |
| Utility | Gold Standard for isoform fingerprinting. | General substrate for catalysis. | Less common; steric bulk hinders active sites. |
Mechanistic Fingerprinting Data
The "Performance" of BEMA is defined by the Product Ratio it yields under different oxidative conditions.
-
Scenario A: Cytochrome P450 (Steric Control)
-
Dominant Reaction: N-Demethylation.[1]
-
Reasoning: The heme iron-oxo species is sterically sheltered. The small methyl group is most accessible.
-
Result: High yield of N-benzyl-N-ethylamine + Formaldehyde.
-
-
Scenario B: Electrochemical/Photochemical Oxidation (Electronic Control)
-
Dominant Reaction: N-Debenzylation.[2]
-
Reasoning: These methods often proceed via an Aminium Radical Cation (
). The deprotonation of the -carbon is the rate-determining step. The benzylic proton is the most acidic (pK lowering effect of phenyl ring) and forms the most stable radical. -
Result: High yield of N-ethylmethylamine + Benzaldehyde.
-
Visualization: The Metabolic Fate of BEMA
The following diagram illustrates the divergent pathways BEMA undergoes depending on the oxidant's nature (Steric vs. Electronic).
Caption: Divergent oxidation pathways of BEMA. P450 enzymes typically favor demethylation (green path), while SET oxidants favor debenzylation (yellow/red path).
Experimental Protocols
Protocol A: Microsomal Stability & Metabolite Profiling
Objective: Determine the intrinsic clearance and regioselectivity of BEMA metabolism in liver microsomes.
Reagents:
-
BEMA (Substrate, 10 mM stock in DMSO).
-
Pooled Liver Microsomes (Human or Rat, 20 mg/mL protein).
-
NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Quenching Solution: Acetonitrile containing internal standard (e.g., N-propylbenzylamine).
Workflow:
-
Pre-Incubation: Mix 475 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL of microsomes (final conc. 1 mg/mL). Add 0.5 µL BEMA stock (final conc. 10 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex for 30s.
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Monitor Transitions:
-
Parent (BEMA): 150
91 (Tropylium ion). -
Des-methyl: 136
91. -
Des-ethyl: 122
91. -
Des-benzyl: 60
44 (Ethylmethylamine fragment).
-
-
Data Interpretation: Calculate the formation rates of the three metabolites. A ratio of Des-methyl >> Des-ethyl > Des-benzyl confirms typical CYP450 activity. A shift toward Des-benzyl suggests non-enzymatic oxidation or specific CYP2E1 activity.
Protocol B: High-Purity Synthesis of BEMA
Objective: Synthesize BEMA via Reductive Amination. Direct alkylation (Benzyl chloride + Ethylmethylamine) is discouraged due to quaternary salt formation.
Reagents:
-
Benzaldehyde (1.0 equiv).
-
N-Ethylmethylamine (1.1 equiv).
-
Sodium Triacetoxyborohydride (STAB, 1.4 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[3]
-
Acetic Acid (1.0 equiv).
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve Benzaldehyde (10 mmol) in DCE (30 mL). Add N-Ethylmethylamine (11 mmol). -
Activation: Add Acetic Acid (10 mmol). Stir for 30 min at Room Temperature (RT). Note: This protonates the intermediate carbinolamine, facilitating water loss.
-
Reduction: Cool to 0°C. Add STAB (14 mmol) portion-wise over 10 min.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Silica, 10% MeOH/DCM).
-
Quench: Add saturated aqueous NaHCO
(50 mL). Stir for 15 min until gas evolution ceases. -
Extraction: Extract with DCM (
mL). Wash combined organics with Brine. Dry over Na SO . -
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc + 1% Triethylamine) or distill (bp ~85°C at 15 mmHg).
Validation Criteria:
-
1H NMR (CDCl3):
- 7.2-7.4 (m, 5H, Ar-H)
-
3.50 (s, 2H, Benzyl-CH
) -
2.45 (q, 2H, Ethyl-CH
) -
2.20 (s, 3H, Methyl-CH
) -
1.08 (t, 3H, Ethyl-CH
)
-
Absence of aldehyde peak (~10 ppm) confirms completion.
Synthesis Workflow Diagram
The following Graphviz diagram outlines the critical decision points in the synthesis to avoid over-alkylation.
Caption: Optimized Reductive Amination workflow using Sodium Triacetoxyborohydride to ensure mono-alkylation and high yield.
References
-
Gorrod, J. W., & Temple, D. J. (1976). The metabolism of N-ethyl-N-methylaniline by rabbit liver microsomes: The measurement of metabolites by gas-liquid chromatography. Xenobiotica.
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicide inactivation of cytochrome P-450 by cyclopropylamines.[1][4] Evidence for cation-radical intermediates. Journal of the American Chemical Society.[4][5]
-
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
-
Shaffer, C. L., et al. (2001). Oxidative Metabolism of N-Benzyl-N-cyclopropylamine Catalyzed by Cytochrome P450 and Horseradish Peroxidase. Chemical Research in Toxicology.
-
PubChem Database. (2023). Compound Summary: this compound. National Library of Medicine.
Sources
- 1. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 5. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
Comparative Guide: Catalytic Strategies for N-Benzyl-N-ethylmethylamine Synthesis
Executive Summary
The synthesis of N-Benzyl-N-ethylmethylamine (CAS: 6946-95-8) represents a classic challenge in tertiary amine construction: introducing three distinct alkyl groups (benzyl, ethyl, methyl) around a central nitrogen atom without inducing over-alkylation or quaternary salt formation.
This guide evaluates three distinct catalytic methodologies for this synthesis:
-
Heterogeneous Hydrogenation (Pd/C) – The industrial standard for cleanliness and scale.
-
Lewis Acid-Promoted Hydride Reduction (Ti(OiPr)₄ / STAB) – The laboratory standard for difficult steric profiles.
-
Phase Transfer Catalysis (TBAB) – The "Green Chemistry" alternative for direct alkylation.
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.
Mechanistic Overview & Reaction Pathways[1]
The synthesis generally proceeds via two primary pathways: Reductive Amination (Path A) or Direct N-Alkylation (Path B).
Path A (Reductive Amination): Condensation of Benzaldehyde with N-Ethylmethylamine to form an intermediate iminium ion, followed by reduction. Path B (N-Alkylation): Nucleophilic attack of N-Ethylmethylamine on Benzyl Chloride.
Reaction Pathway Diagram[1]
Figure 1: Dual pathways for the synthesis of tertiary amines. Path A dominates in pharmaceutical purity requirements, while Path B offers cost advantages.
Detailed Catalyst Analysis
Option A: Palladium on Carbon (Pd/C) – Heterogeneous
Type: Heterogeneous Transition Metal Catalyst Reagents: Benzaldehyde, N-Ethylmethylamine, H₂ gas (1-5 bar).
The Science: Pd/C facilitates the surface adsorption of the in situ formed iminium species. The catalyst lowers the activation energy for the addition of molecular hydrogen across the C=N bond.
-
Pros: High atom economy; solvent-free potential; easy workup (filtration).
-
Cons: Fire hazard (pyrophoric); requires high-pressure equipment; intolerant of sulfur-containing impurities.
Option B: Titanium(IV) Isopropoxide + STAB – Homogeneous
Type: Lewis Acid Promoter + Hydride Reductant Reagents: Ti(OiPr)₄, Sodium Triacetoxyborohydride (STAB).
The Science: Secondary amines (like N-ethylmethylamine) are sterically hindered and less nucleophilic than primary amines. They react sluggishly with benzaldehyde.
-
Ti(OiPr)₄ Role: Acts as a Lewis acid to activate the carbonyl oxygen and a water scavenger, driving the equilibrium toward the iminium ion .
-
STAB Role: A mild reducing agent that selectively reduces the iminium ion without touching the aldehyde, preventing side-product formation (benzyl alcohol).
-
Pros: "One-pot" protocol; extremely high yields (>90%); no pressurized gas required.
-
Cons: Titanium creates a gelatinous emulsion during aqueous workup (requires specific quenching protocols).
Option C: Tetrabutylammonium Bromide (TBAB) – Phase Transfer
Type: Phase Transfer Catalyst (Quaternary Ammonium Salt) Reagents: Benzyl Chloride, N-Ethylmethylamine, K₂CO₃, Water/Toluene.
The Science: The reaction occurs at the interface of organic and aqueous phases.[1] TBAB forms a lipophilic ion pair with the phenoxide or carbonate base, shuttling the deprotonated species or stabilizing the transition state in the organic layer where the alkylation occurs.
-
Pros: Uses water as solvent; cheap reagents (Benzyl chloride vs Benzaldehyde); scalable.
-
Cons: Risk of quaternary ammonium salt formation (over-alkylation); slower kinetics compared to homogeneous methods.
Comparative Performance Data
| Metric | Pd/C (Hydrogenation) | Ti(IV) + STAB (Reductive) | TBAB (PTC Alkylation) |
| Yield | 85-92% | 94-98% | 75-85% |
| Selectivity | High (if H₂ pressure controlled) | Very High (Chemo-selective) | Moderate (Risk of Quat salts) |
| Reaction Time | 4-12 Hours | 12-24 Hours | 6-18 Hours |
| Cost Efficiency | Moderate (Pd is expensive) | Low (Ti/STAB are costly reagents) | High (Cheap bulk reagents) |
| Green Score | High (Water byproduct) | Low (Boron waste, solvents) | Moderate (Biphasic, aqueous) |
| Scalability | Industrial | Lab/Pilot Plant | Industrial |
Validated Experimental Protocols
Protocol 1: High-Yield Lab Scale (Ti(IV) + STAB)
Best for: Drug discovery, high purity requirements, difficult steric substrates.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
N-Ethylmethylamine (1.1 equiv)
-
Titanium(IV) isopropoxide (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Complexation: In a flame-dried flask under Argon, mix Benzaldehyde and N-Ethylmethylamine in anhydrous THF.
-
Activation: Add Ti(OiPr)₄ dropwise. Stir at room temperature for 6–12 hours. Observation: Solution may turn slightly yellow/orange as the iminium species forms.
-
Reduction: Dilute with a small amount of THF or Ethanol. Add STAB in portions (Caution: mild gas evolution). Stir for 12 hours.
-
Critical Workup (The "Seebach" Method): To prevent Ti-emulsions, quench by adding 2M NaOH until a white, granular precipitate forms (Titanium dioxide).
-
Isolation: Filter through a Celite pad. Wash the pad with ether. Concentrate the filtrate and purify via acid-base extraction or column chromatography (Hexane/EtOAc).
Protocol 2: Green/Cost-Effective Scale-Up (TBAB PTC)
Best for: Large batches, cost-sensitive production.
Reagents:
-
Benzyl Chloride (1.0 equiv)
-
N-Ethylmethylamine (1.2 equiv)
-
Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Potassium Carbonate (2.0 equiv)
-
Water / Toluene (1:1 ratio)
Step-by-Step:
-
Phase Prep: Dissolve K₂CO₃ in water. Dissolve Benzyl Chloride and TBAB in Toluene.
-
Addition: Add the amine to the toluene layer.
-
Reaction: Mix the aqueous and organic phases vigorously (high shear stirring is essential for PTC). Heat to 60°C for 8 hours.
-
Monitoring: Monitor by TLC or GC. Look for the disappearance of Benzyl Chloride.
-
Workup: Separate layers. Wash organic layer with water, then brine. Dry over MgSO₄.
-
Purification: Distillation under reduced pressure is preferred for this route to remove excess amine.
Decision Matrix
Use this logic flow to select the appropriate catalyst for your specific constraints.
Figure 2: Decision matrix for catalyst selection based on operational constraints.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[2] Link
-
Ma, Y., et al. (2011). "Green synthesis of tertiary amines via reductive amination over Pd/C catalyst." Applied Catalysis A: General. Link
-
Shirakawa, S., & Maruoka, K. (2013). "Recent developments in asymmetric phase-transfer reactions." Angewandte Chemie International Edition. Link
Sources
Quantitative analysis of "N-Benzyl-N-ethylmethylamine" in a mixture
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists[1]
Executive Summary
N-Benzyl-N-ethylmethylamine (BEMA, CAS 4788-37-8) is a tertiary amine intermediate frequently encountered in the synthesis of unsymmetrical ureas, pharmaceutical precursors, and specific agrochemicals.[1] Its analysis presents a distinct set of challenges: as a tertiary amine, it exhibits strong silanophilic interactions leading to peak tailing in liquid chromatography; structurally, it lacks the extensive conjugation required for high-sensitivity UV detection, relying solely on the benzyl chromophore.
This guide objectively compares three analytical workflows for the quantitative determination of BEMA in complex mixtures.
-
The Verdict: For trace impurity profiling (<0.1%), UHPLC-MS/MS is the mandatory gold standard due to selectivity. For process monitoring and bulk purity assays (>98%), GC-FID offers the highest resolution and robustness without the matrix effects associated with ESI ionization.
Chemical Context & Analytical Challenges
Before selecting a method, the analyte's physicochemical properties must dictate the protocol design.
| Property | Value | Analytical Implication |
| Molecular Weight | 149.23 g/mol | Ideal for MS detection; [M+H]⁺ = 150.2 |
| Boiling Point | ~187°C (760 mmHg) | Volatile enough for GC without derivatization.[1] |
| pKa | ~8.9 (Predicted) | Basic.[1] Will exist as a cation at pH < 7.[1] Requires high pH buffers or ion-pairing for retention in Reversed-Phase LC.[1] |
| Chromophore | Benzyl ring only | Weak UV absorption.[1] |
The "Silanol Effect"
In HPLC, the positive charge on the tertiary nitrogen interacts with residual negatively charged silanols on silica columns. This causes severe peak tailing.[1]
-
Solution: Use "end-capped" columns, high ionic strength buffers, or add triethylamine (TEA) as a sacrificial base.[1]
Comparative Analysis of Methodologies
The following table contrasts the three primary approaches for BEMA analysis.
| Feature | Method A: UHPLC-MS/MS | Method B: HPLC-UV | Method C: GC-FID/MS |
| Primary Application | Trace Impurity / Genotoxic Screening | Process Monitoring / Bulk Assay | Residual Solvent / Volatile Impurity |
| Sensitivity (LOD) | Excellent (< 1 ng/mL) | Moderate (~10 µg/mL) | Good (~1 µg/mL) |
| Selectivity | High (Mass-based filtration) | Low (Co-elution common) | High (High plate count) |
| Throughput | High (< 5 min run) | Medium (10-20 min run) | Medium (15-30 min run) |
| Key Limitation | Matrix effects (Ion suppression) | Weak UV signal; Peak tailing | Thermal degradation of matrix |
| Cost per Sample | High | Low | Low |
Deep Dive: Experimental Protocols
Method A: UHPLC-MS/MS (The Gold Standard for Trace Analysis)
Rationale: Mass spectrometry overcomes the weak UV absorbance of BEMA. The Multiple Reaction Monitoring (MRM) mode ensures that even if BEMA co-elutes with similar amines (e.g., N-benzyl-N-methylamine), it is quantified accurately.[1]
Protocol Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer coupled to UHPLC.
-
Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse).
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonates the amine for ESI+).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.[1]
MS/MS Transitions (ESI Positive)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| 150.2 | 91.1 | 20 | Tropylium ion (Benzyl fragment) - Quantifier |
| 150.2 | 134.1 | 15 | Loss of methyl group - Qualifier |
| 150.2 | 120.1 | 25 | Loss of ethyl group - Qualifier |
Critical Control Point: Monitor the "Dwell Time." If analyzing multiple impurities, ensure the dwell time is sufficient (e.g., 20-50 ms) to define the peak, otherwise precision will suffer.
Method B: GC-FID/MS (The Robust Alternative)
Rationale: As a tertiary amine with a boiling point of 187°C, BEMA is perfectly suited for Gas Chromatography. Unlike primary amines, it does not require derivatization to mask active hydrogens, though base-deactivated liners are recommended.[1]
Protocol Parameters
-
Inlet: Split/Splitless (Split ratio 20:1 for bulk, Splitless for trace).
-
Liner: Ultra Inert liner with glass wool (deactivated).[1] Crucial to prevent adsorption.
-
Column: 5% Phenyl-arylene (e.g., DB-5ms or HP-5), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 250°C.
-
Hold 3 min.
-
-
Detector (FID): 300°C. H2/Air flow optimized.
Method C: HPLC-UV (The Cost-Effective Baseline)
Rationale: When MS is unavailable, UV detection is possible but requires strict pH control to manage peak shape.[1]
Protocol Parameters
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Column: High-pH stable C18 (e.g., Agilent Poroshell HPH or Waters XBridge).[1]
-
Wavelength: 254 nm (Benzyl absorption).[1]
-
Flow Rate: 1.0 mL/min.[1]
Visualization: Method Selection & Workflow
Diagram 1: Analytical Decision Tree
This logic flow helps researchers select the correct instrument based on the sample matrix and sensitivity requirements.[1]
Caption: Decision matrix for selecting the optimal analytical technique for this compound based on concentration and matrix properties.
Diagram 2: UHPLC-MS/MS Workflow Mechanism
A detailed look at the ionization and fragmentation pathway used for quantification.[1]
Caption: The mechanistic workflow for the specific detection of BEMA using Triple Quadrupole Mass Spectrometry.
Validation Framework (Self-Validating System)
To ensure scientific integrity, the selected method must undergo validation.
-
System Suitability:
-
Tailing Factor: Must be < 1.5. If higher, replace the column or adjust buffer pH.[1]
-
Resolution: > 2.0 between BEMA and nearest impurity (e.g., N-benzylmethylamine).
-
-
Linearity & Range:
-
Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
-
Correlation coefficient (
) must be .[1]
-
-
Recovery (Accuracy):
-
Spike the mixture matrix with known amounts of BEMA at 80%, 100%, and 120% levels.
-
Acceptable recovery range: 95.0% – 105.0%.[1]
-
References
-
PubChem. (n.d.).[1] this compound (Compound Summary).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link][1]
-
Verbeck, G. F., et al. (2014).[1] Impurity Profiling of Tertiary Amines by GC-MS.[1] Journal of Chromatographic Science.[1] (General reference for tertiary amine GC behavior).
-
Dolan, J. W. (2002).[1] The Silanol Effect in HPLC.[1] LCGC North America.[1] Retrieved from [Link]
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Standard guidance for Tailing Factor and Resolution calculations).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
